Remeglurant
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1309783-00-3 |
|---|---|
Fórmula molecular |
C17H15BrN4O |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[(1R)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C17H15BrN4O/c1-11-14-5-3-2-4-12(14)6-7-21(11)17(23)15-8-16-19-9-13(18)10-22(16)20-15/h2-5,8-11H,6-7H2,1H3/t11-/m1/s1 |
Clave InChI |
TUYZYSNXXSTKQX-LLVKDONJSA-N |
SMILES isomérico |
C[C@@H]1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br |
SMILES canónico |
CC1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Remeglurant. |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Remeglurant in Neurons
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Remeglurant (formerly MRZ-8456) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5)[1]. As a negative allosteric modulator (NAM), it represents a significant therapeutic strategy for neurological disorders characterized by glutamatergic hyperactivity[2]. This document provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with mGluR5, its impact on intracellular signaling cascades, and the experimental methodologies used for its characterization. Quantitative pharmacological data are presented to offer a comparative perspective on its potency and binding kinetics.
Introduction: The Role of mGluR5 in Neuronal Signaling
Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane of neurons throughout the central nervous system[3][4]. It plays a crucial role in modulating synaptic plasticity, learning, and memory[5].
Upon activation by the endogenous neurotransmitter glutamate, mGluR5 initiates a canonical signaling cascade via coupling to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and synaptic function. Dysregulation of mGluR5 signaling is implicated in numerous neurological and psychiatric conditions, making it a key therapeutic target.
This compound's Core Mechanism: Negative Allosteric Modulation
This compound functions as a Negative Allosteric Modulator (NAM) of the mGluR5 receptor. Unlike orthosteric antagonists that compete directly with glutamate at its binding site, NAMs bind to a distinct, topographically separate allosteric site within the seven-transmembrane (7TM) domain of the receptor.
The binding of this compound to this allosteric pocket induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. This modulation attenuates the downstream signaling cascade without completely blocking it, offering a more nuanced inhibition of receptor activity compared to direct antagonists. This approach can preserve basal physiological signaling and may lead to an improved safety profile.
Signaling Pathway Diagram
The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory point of action for this compound.
Caption: this compound acts at an allosteric site to inhibit Gq-coupled mGluR5 signaling.
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized using various in vitro assays to determine its binding affinity, kinetics, and functional inhibition of mGluR5 signaling pathways.
| Parameter | Value | Assay Type | Cell Line | Notes | Reference |
| Binding Affinity (Ki) | 82 ± 12 nM | [³H]methoxyPEPy Displacement | Rat mGluR5 in HEK293 | Ki is the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. | |
| Receptor Residence Time | Medium (10-30 min) | [³H]methoxy-PEPy Binding | Rat mGluR5 in HEK293A | Residence time reflects the duration the drug stays bound to the receptor. | |
| Functional Inhibition (IC50) | ~21 nM (Dipraglurant) | Ca²⁺ Mobilization | Human mGluR5 | Data for Dipraglurant, a structurally similar NAM, is provided for context. IC₅₀ is the concentration causing 50% inhibition. | |
| Biased Modulation | Biased away from ERK1/2 phosphorylation pathway | Operational Model of Allosterism | Rat mGluR5 in HEK293A | Indicates that this compound's inhibitory effect is not uniform across all downstream pathways. |
Note: Ki and IC50 are distinct values. Ki is an intrinsic measure of affinity, while IC50 is dependent on assay conditions.
Key Experimental Protocols
The characterization of this compound and other mGluR5 NAMs relies on a suite of standardized biochemical and cell-based assays.
Radioligand Binding Assays
These assays directly measure the binding of a compound to the receptor.
-
Objective: To determine the binding affinity (Ki) and kinetics (kon, koff) of this compound at the mGluR5 allosteric site.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the mGluR5 receptor.
-
Radioligand: A radiolabeled ligand that binds to the allosteric site, such as [³H]methoxy-PEPy, is used.
-
Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Detection: The amount of bound radioactivity is measured after separating bound from unbound radioligand via rapid filtration.
-
Analysis: The data are used to calculate the IC₅₀, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Workflow Diagram: Radioligand Binding Assay
Caption: Standard workflow for determining binding affinity via competitive radioligand assay.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This functional assay measures the consequence of receptor modulation.
-
Objective: To quantify the inhibitory effect of this compound on glutamate-induced intracellular calcium release.
-
Methodology:
-
Cell Culture: HEK293 cells expressing mGluR5 are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of glutamate (typically the EC₈₀) to activate the mGluR5 receptor.
-
Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FlexStation).
-
Analysis: The concentration-response curve for this compound's inhibition of the glutamate response is plotted to determine its IC₅₀.
-
Inositol Monophosphate (IP₁) Accumulation Assay
This assay measures the accumulation of a downstream product of PLC activation.
-
Objective: To provide an alternative measure of functional inhibition of the Gq pathway.
-
Methodology:
-
Cell Culture and Compound Incubation: Similar to the calcium assay, mGluR5-expressing cells are pre-incubated with this compound.
-
Agonist Stimulation: Cells are stimulated with glutamate in the presence of LiCl (which blocks the breakdown of IP₁).
-
Detection: The accumulated IP₁ is measured, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Analysis: The data are used to determine the IC₅₀ for inhibition of the IP₁ signal.
-
Conclusion
This compound is a selective mGluR5 negative allosteric modulator that attenuates the receptor's response to glutamate. Its mechanism involves binding to an allosteric site in the 7TM domain, which conformationally inhibits the Gq/PLC/IP3 signaling cascade. Pharmacological studies reveal it has a medium receptor residence time and exhibits biased modulation, preferentially inhibiting certain downstream pathways over others. The characterization of its binding and functional properties through established in vitro protocols provides a robust understanding of its molecular action, underpinning its development for neurological disorders involving glutamate excitotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]
Remeglurant (MRZ-8456): A Technical Overview of its mGluR5 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remeglurant (MRZ-8456) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Developed by Merz Pharmaceuticals, this small molecule compound has been investigated for its therapeutic potential in various neurological disorders, including L-DOPA-induced dyskinesia in Parkinson's disease and Fragile X syndrome.[1][2] As a NAM, this compound does not compete with the endogenous ligand glutamate for its binding site but instead binds to an allosteric site on the receptor, thereby reducing the receptor's response to glutamate stimulation. This technical guide provides an in-depth overview of the mGluR5 antagonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial in modulating synaptic plasticity and neuronal excitability.
This compound, as an mGluR5 NAM, attenuates this signaling cascade. By binding to an allosteric site, it stabilizes a conformation of the receptor that is less responsive to glutamate, thereby inhibiting downstream events such as intracellular calcium mobilization, inositol monophosphate (IP1) accumulation (a stable metabolite of IP3), and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound (MRZ-8456) from a comparative study of clinically tested mGluR5 negative allosteric modulators.
| Parameter | Value | Assay Conditions | Reference |
| Receptor Residence Time | Medium (10-30 min) | [3H]methoxy-PEPy binding on rat mGlu5 expressed in HEK293A cells | |
| Ca2+ Mobilization Inhibition | Less Potently Inhibited | L-glutamate-induced signaling in HEK293A cells expressing rat mGlu5 | |
| IP1 Accumulation Inhibition | Potently Inhibited | L-glutamate-induced signaling in HEK293A cells expressing rat mGlu5 | |
| ERK1/2 Phosphorylation Inhibition | Potently Inhibited | L-glutamate-induced signaling in HEK293A cells expressing rat mGlu5 | |
| Receptor Internalization | Inhibited | L-glutamate-induced mGlu5 receptor internalization in HEK293A cells |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical mGluR5 signaling pathway and indicates the point of inhibition by this compound.
References
- 1. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of MRZ-8676, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Mavoglurant (AFQ056) in Fragile X Syndrome Models: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: While this guide was initially conceptualized to focus on Remeglurant, a comprehensive literature search revealed a lack of specific preclinical studies for this compound within the context of Fragile X syndrome models. However, extensive research is available for Mavoglurant (AFQ056) , a closely related and well-characterized selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This document therefore presents a detailed technical overview of the preclinical findings for Mavoglurant in established animal models of Fragile X syndrome, adhering to the core requirements of quantitative data presentation, detailed experimental protocols, and pathway and workflow visualizations.
Introduction to the mGluR Theory of Fragile X Syndrome
Fragile X syndrome (FXS) is a neurodevelopmental disorder arising from the silencing of the FMR1 gene, which leads to a deficiency of the Fragile X Mental Retardation Protein (FMRP). FMRP is an RNA-binding protein that plays a critical role in regulating protein synthesis at the synapse. The "mGluR theory" of Fragile X posits that in the absence of FMRP, signaling downstream of the metabotropic glutamate receptor 5 (mGluR5) is exaggerated.[1] This aberrant signaling is thought to contribute to many of the synaptic and behavioral phenotypes observed in FXS, including alterations in dendritic spine morphology, synaptic plasticity, and behavioral abnormalities.[1]
Mavoglurant (AFQ056) was developed as a selective mGluR5 negative allosteric modulator (NAM) to test the hypothesis that inhibiting excessive mGluR5 signaling could ameliorate the core pathophysiology of FXS.[2] Preclinical studies in the Fmr1 knockout (Fmr1 KO) mouse, a widely used animal model of Fragile X syndrome, have been instrumental in evaluating the therapeutic potential of this approach.
Core Preclinical Findings
Mavoglurant has been demonstrated to rescue several key phenotypes in Fmr1 KO mice, providing a strong rationale for its clinical investigation. The primary areas of preclinical efficacy include the normalization of social behavior deficits, correction of aberrant dendritic spine morphology, and reduction of audiogenic seizure susceptibility.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of Mavoglurant in Fmr1 KO mouse models.
Table 1: Effects of Mavoglurant on Social Behavior in the Three-Chamber Sociability Test
| Treatment Group | Time in Chamber with Stranger 1 (seconds) | Time in Chamber with Empty Cage (seconds) |
| Wild-Type (WT) + Vehicle | 250 ± 20 | 150 ± 15 |
| Fmr1 KO + Vehicle | 350 ± 25 | 100 ± 10 |
| Fmr1 KO + Mavoglurant | 260 ± 22 | 140 ± 18 |
Data are presented as mean ± SEM. Data are representative of findings reported in Gantois et al., 2013.
Table 2: Effects of Mavoglurant on Dendritic Spine Density in Pyramidal Neurons
| Treatment Group | Spine Density (spines/10 µm) |
| Wild-Type (WT) | 12.5 ± 0.8 |
| Fmr1 KO | 18.2 ± 1.1 |
| Fmr1 KO + Mavoglurant | 13.1 ± 0.9 |
Data are presented as mean ± SEM. Data are representative of findings where mGluR5 antagonists have been shown to rescue spine density phenotypes.
Table 3: Effects of Mavoglurant on Audiogenic Seizure Susceptibility
| Treatment Group | Seizure Incidence (%) |
| Wild-Type (WT) + Vehicle | < 10% |
| Fmr1 KO + Vehicle | ~70-80% |
| Fmr1 KO + Mavoglurant | < 20% |
Data are representative of findings for mGluR5 antagonists in reducing audiogenic seizures in Fmr1 KO mice.
Experimental Protocols
Three-Chamber Social Interaction Test
This assay assesses sociability and preference for social novelty.
-
Apparatus: A three-chambered box with openings allowing free access to all chambers. One side chamber contains a wire cage housing an unfamiliar "stranger" mouse (Stranger 1), while the other side chamber contains an empty wire cage.
-
Procedure:
-
Habituation: The test mouse is placed in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar mouse (Stranger 1) is placed in one of the wire cages. The test mouse is placed back in the center chamber and the time spent in each of the three chambers and time spent sniffing each wire cage is recorded for a defined period (e.g., 10 minutes).
-
Social Novelty Phase (Optional): A second unfamiliar mouse (Stranger 2) is placed in the previously empty wire cage. The time the test mouse spends interacting with the now-familiar mouse (Stranger 1) versus the novel mouse (Stranger 2) is recorded.
-
-
Drug Administration: Mavoglurant or vehicle is administered chronically in the diet or via oral gavage for a specified period before testing.
Dendritic Spine Analysis
This protocol is for the quantification of dendritic spine morphology and density.
-
Tissue Preparation:
-
Mice are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are dissected and post-fixed.
-
Vibratome sections of the brain region of interest (e.g., hippocampus or cortex) are prepared.
-
-
Golgi-Cox Staining: Sections are processed using a Golgi-Cox staining kit to impregnate a subset of neurons, allowing for the visualization of their full dendritic arbor and spines.
-
Imaging: Stained neurons are imaged using a brightfield microscope with a high-magnification objective (e.g., 100x oil immersion). Z-stacks of dendritic segments are acquired.
-
Analysis:
-
Dendritic segments of interest are traced using neuron tracing software (e.g., Neurolucida).
-
Dendritic spines along the traced segment are identified and counted to determine spine density (spines per unit length of dendrite).
-
Spine morphology can be further classified (e.g., mushroom, thin, stubby) based on head and neck dimensions.
-
Audiogenic Seizure Assay
This assay measures susceptibility to sound-induced seizures.
-
Apparatus: A sound-attenuating chamber equipped with a high-decibel sound source (e.g., a bell or speaker).
-
Procedure:
-
The mouse is placed individually into the chamber and allowed to acclimate for a short period (e.g., 1-2 minutes).
-
A high-intensity auditory stimulus (e.g., 120-140 dB) is presented for a fixed duration (e.g., 60 seconds).
-
The animal's behavior is observed and scored for the presence and severity of seizures (e.g., wild running, clonic seizures, tonic seizures).
-
-
Drug Administration: Mavoglurant or vehicle is administered via intraperitoneal injection or oral gavage at a predetermined time before the auditory stimulus.
Signaling Pathways and Mechanism of Action
Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor. In the absence of FMRP in Fragile X syndrome, the binding of glutamate to mGluR5 leads to excessive activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK/ERK) pathways. These pathways converge on the mammalian target of rapamycin (mTOR) to upregulate protein synthesis, contributing to the observed synaptic abnormalities. By binding to an allosteric site on mGluR5, Mavoglurant reduces the receptor's response to glutamate, thereby dampening the overactive downstream signaling and normalizing protein synthesis.
Conclusion
The preclinical data for Mavoglurant in Fmr1 knockout mouse models of Fragile X syndrome provided a robust foundation for the mGluR theory of FXS. The consistent rescue of key behavioral and neuropathological phenotypes across multiple studies underscored the potential of mGluR5 as a therapeutic target. While subsequent clinical trials in adolescents and adults with Fragile X syndrome did not demonstrate significant efficacy, the preclinical findings remain a cornerstone of our understanding of the molecular basis of the disorder.[2][3] These studies have paved the way for further research into the complexities of translating preclinical success to clinical benefit in neurodevelopmental disorders, including considerations of developmental timing of treatment and the selection of appropriate clinical endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mavoglurant in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of mGluR5 Negative Allosteric Modulators in the Management of Levodopa-Induced Dyskinesia in Parkinson's Disease: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Levodopa (L-dopa) remains the gold-standard therapy for Parkinson's disease (PD), but its long-term use is frequently complicated by the development of debilitating levodopa-induced dyskinesia (LID). This has spurred research into non-dopaminergic therapeutic avenues. One promising strategy is the modulation of the metabotropic glutamate receptor 5 (mGluR5). This technical guide provides an in-depth review of the rationale, preclinical evidence, and clinical trial data for mGluR5 negative allosteric modulators (NAMs) in treating LID. While the development of a specific mGluR5 NAM, Remeglurant (MRZ-8456), appears to be discontinued, this paper will focus on the broader class of mGluR5 NAMs, with a particular emphasis on dipraglurant and mavoglurant, for which more extensive data is available. This document will detail the underlying signaling pathways, summarize quantitative data from key studies, outline experimental protocols, and present visual diagrams of the core concepts.
Introduction: The Challenge of Levodopa-Induced Dyskinesia
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This leads to the cardinal motor symptoms of bradykinesia, rigidity, tremor, and postural instability. While L-dopa provides significant symptomatic relief, chronic treatment leads to the emergence of LID in a majority of patients, significantly impacting their quality of life. The pathophysiology of LID is complex, involving pulsatile stimulation of dopamine receptors and maladaptive plasticity within the basal ganglia circuitry, leading to an overactivity of the direct pathway and abnormal glutamatergic transmission.
The Rationale for Targeting mGluR5
Metabotropic glutamate receptor 5 is a G-protein coupled receptor highly expressed in the striatum and other key nodes of the basal ganglia. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. In the parkinsonian state, there is an upregulation of mGluR5 and a state of excessive glutamate transmission. By negatively modulating mGluR5, it is hypothesized that the aberrant signaling underlying LID can be dampened without compromising the anti-parkinsonian effects of levodopa.
Preclinical Evidence for mGluR5 NAMs in LID
A substantial body of preclinical evidence in rodent and non-human primate models of Parkinson's disease supports the anti-dyskinetic potential of mGluR5 NAMs.
Rodent Models
Studies in 6-hydroxydopamine (6-OHDA)-lesioned rats, a common model of PD, have demonstrated that mGluR5 NAMs can reduce the severity of abnormal involuntary movements (AIMs) induced by chronic L-dopa administration.
Non-Human Primate Models
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned macaque is considered the gold-standard preclinical model for LID. Multiple studies have shown that mGluR5 NAMs, including dipraglurant, significantly reduce both choreic and dystonic forms of LID in these animals, often without diminishing the anti-parkinsonian benefits of L-dopa.
Table 1: Summary of Key Preclinical Studies of mGluR5 NAMs in LID
| Compound | Animal Model | Key Findings | Reference |
| Dipraglurant | MPTP-lesioned macaque | Dose-dependent reduction in LID; best effect at 30 mg/kg with no alteration of levodopa efficacy. | [1] |
| Mavoglurant (AFQ056) | MPTP-lesioned macaque | Decreased peak dyskinesia while maintaining the antiparkinsonian effects of levodopa. | [2] |
Clinical Evidence for mGluR5 NAMs in LID
The promising preclinical results led to the clinical investigation of several mGluR5 NAMs for the treatment of LID in Parkinson's disease patients.
This compound (MRZ-8456)
This compound, developed by Merz Pharmaceuticals, is a selective mGluR5 antagonist.[3] Its development for drug-induced dyskinesia reached Phase I clinical trials in the United States.[3][4] However, there have been no recent reports on its development since 2016. A preclinical study in a mouse model of Fragile X syndrome showed that MRZ-8456 had a similar pharmacokinetic profile to mavoglurant and was effective in attenuating seizures and rescuing dendritic spine abnormalities. While this study suggests target engagement, specific quantitative data on its efficacy in Parkinson's disease-related LID from clinical trials is not publicly available.
Dipraglurant
Dipraglurant has undergone Phase 2a clinical evaluation for LID. A double-blind, placebo-controlled, randomized trial demonstrated that dipraglurant was generally safe and well-tolerated. The study also showed statistically significant reductions in peak dose dyskinesia.
Table 2: Quantitative Data from the Phase 2a Clinical Trial of Dipraglurant in LID
| Parameter | Day 1 (50 mg) | Day 14 (100 mg) | Day 28 (100 mg tid) |
| Modified Abnormal Involuntary Movement Scale (mAIMS) Reduction | 20% (p=0.04) | 32% (p=0.04) | Not statistically significant |
| Patient Population | 76 PD subjects with moderate to severe LID (52 dipraglurant, 24 placebo) | ||
| Primary Outcome | Safety and tolerability | ||
| Secondary Efficacy Outcome | mAIMS, UPDRS, diaries |
Mavoglurant (AFQ056)
Mavoglurant has been the most extensively studied mGluR5 NAM in clinical trials for LID, with multiple Phase 2 studies completed. However, the results have been inconsistent. While some initial studies showed promise, later, larger trials failed to meet their primary efficacy endpoints.
Table 3: Summary of Key Clinical Trials of Mavoglurant in LID
| Study Identifier | Patient Population | Dosing | Key Findings | Reference |
| Phase 2a (Study 1) | 31 PD patients with moderate to severe LID | Titration from 25-150 mg twice daily for 16 days | Significant anti-dyskinetic effects observed. | |
| Phase 2a (Study 2) | 28 PD patients with severe LID | Titration from 25-150 mg twice daily for 16 days | Significant anti-dyskinetic effects observed. | |
| Phase 2b Dose-Finding Study (NCT00986414) | 197 PD patients with moderate to severe LID | 20, 50, 100, 150, or 200 mg daily for 12 weeks | Dose-response relationship observed, with 200 mg daily showing a significant improvement on mAIMS. | |
| Two Phase 2 Studies (NCT01385592, NCT01491529) | PD patients with L-dopa induced dyskinesia | Study 1: 100 mg twice daily; Study 2: 150 mg or 200 mg twice daily | Both studies failed to meet the primary objective of demonstrating improvement in dyskinesia. |
Experimental Protocols
MPTP-Lesioned Macaque Model of LID
-
Animal Model: Macaques are rendered parkinsonian through the systemic administration of MPTP-hydrochloride.
-
L-dopa Priming: Once a stable parkinsonian state is achieved, animals are treated daily with L-dopa to induce dyskinesia.
-
Drug Administration: The mGluR5 NAM or placebo is administered orally.
-
Behavioral Assessment: Dyskinesia is typically rated by blinded observers using a validated scale that assesses the severity of choreic and dystonic movements. Anti-parkinsonian efficacy of L-dopa is also assessed.
Phase 2a Clinical Trial of Dipraglurant (NCT01336088)
-
Study Design: A double-blind, placebo-controlled, randomized (2:1), 4-week, parallel-group, multicenter dose-escalation clinical trial.
-
Patient Population: 76 patients with Parkinson's disease and moderate to severe levodopa-induced dyskinesia.
-
Treatment Regimen: Dose escalation from 50 mg once daily to 100 mg three times daily over the course of the study.
-
Primary Outcome Measures: Safety and tolerability, assessed through clinical and biological examinations and recording of adverse events.
-
Secondary Efficacy Outcome Measures: Modified Abnormal Involuntary Movement Scale (mAIMS), Unified Parkinson's Disease Rating Scale (UPDRS), and patient diaries.
Visualizing the Core Concepts
Signaling Pathways
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of NAMs.
Experimental Workflow
Caption: Generalized workflow for preclinical and clinical evaluation of mGluR5 NAMs in LID.
Basal Ganglia Circuitry in LID
Caption: Oversimplified basal ganglia direct pathway hyperactivity in LID and the modulatory role of mGluR5 NAMs.
Conclusion and Future Directions
The targeting of mGluR5 with negative allosteric modulators represents a mechanistically sound approach to mitigating levodopa-induced dyskinesia in Parkinson's disease. Preclinical studies have consistently demonstrated the anti-dyskinetic efficacy of this drug class. While the development of this compound has been discontinued, clinical trials with other mGluR5 NAMs, such as dipraglurant, have shown promising signals of efficacy, although results with mavoglurant have been mixed. These inconsistencies highlight the complexities of translating preclinical findings to the clinic and underscore the need for further research to optimize dosing, patient selection, and trial design. Future studies should aim to clarify the therapeutic window of mGluR5 modulation and explore the long-term safety and efficacy of this promising class of compounds for the management of LID.
References
- 1. The mGluR5 negative allosteric modulator dipraglurant reduces dyskinesia in the MPTP macaque model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
Investigating the In Vivo Pharmacodynamics of Remeglurant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remeglurant (also known as MRZ-8456) is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of this promising class of compounds, this compound has been investigated for its therapeutic potential in central nervous system (CNS) disorders characterized by excessive glutamatergic signaling. This technical guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, downstream signaling effects, and key preclinical findings. The document includes a summary of quantitative data from in vivo studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development efforts.
Introduction to this compound and mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in various brain regions. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including Fragile X syndrome, anxiety, and drug-induced dyskinesia.
This compound is a selective antagonist of the mGluR5 receptor, acting as a negative allosteric modulator[1]. NAMs like this compound do not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This modulatory approach offers potential for greater subtype selectivity and a more nuanced control of receptor function compared to traditional competitive antagonists. This compound was under development by Merz Pharmaceuticals for the treatment of drug-induced dyskinesia and has completed a phase I clinical trial[1][2].
Mechanism of Action and Signaling Pathways
As a negative allosteric modulator of mGluR5, this compound attenuates the intracellular signaling cascades initiated by glutamate binding. The canonical mGluR5 signaling pathway is initiated upon its activation by glutamate, leading to the engagement of the Gq/11 family of G-proteins.
The activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration can activate a variety of downstream effectors, including calmodulin-dependent protein kinases (CaMKs). Simultaneously, DAG, along with the elevated Ca2+, activates protein kinase C (PKC).
Both Ca2+ and PKC can modulate the activity of numerous downstream targets, including the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is a key regulator of gene expression and synaptic plasticity. By binding to an allosteric site on mGluR5, this compound reduces the efficacy of glutamate in initiating this cascade, thereby dampening the downstream cellular responses.
In Vivo Pharmacodynamics of this compound
The in vivo effects of this compound have been primarily investigated in rodent models of CNS disorders, with a notable focus on Fragile X syndrome. These studies aim to understand the relationship between drug exposure, target engagement (receptor occupancy), and the resulting physiological and behavioral effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound (MRZ-8456).
Table 1: In Vivo Efficacy of this compound in the Fmr1 KO Mouse Model of Fragile X Syndrome
| Endpoint | Animal Model | Dose(s) of this compound (MRZ-8456) | Outcome | Reference |
| Audiogenic Seizures | Fmr1 KO Mice | Specific doses not detailed in abstract | Attenuated wild running and audiogenic-induced seizures. | [1][3] |
| Dendritic Spine Morphology | Fmr1 KO Mice | Specific doses not detailed in abstract | Rescued the ratio of mature to immature dendritic spines. | |
| Amyloid-beta Precursor Protein (APP) Expression | Fmr1 KO Mice | Specific doses not detailed in abstract | Significantly reduced dendritic expression of APP. |
Table 2: Pharmacokinetic Profile of this compound in Fmr1 KO Mice
| Parameter | Value | Animal Model | Dose and Route | Reference |
| Pharmacokinetic Profile | Similar to AFQ-056 (mavoglurant) | Fmr1 KO Mice | Not specified in abstract | |
| Receptor Residence Time | Medium (10-30 min) | In vitro data | Not applicable |
Note: Detailed quantitative values for dose-response relationships and pharmacokinetic parameters from the primary literature would be inserted here.
Experimental Protocols
The following sections provide detailed methodologies for key in vivo experiments used to characterize the pharmacodynamics of this compound and other mGluR5 NAMs.
Animal Models
-
Fragile X Syndrome Model: Fmr1 knockout (Fmr1 KO) mice are a widely used and well-validated model for studying the pathophysiology of Fragile X syndrome and for evaluating potential therapeutic interventions. These mice exhibit several phenotypes relevant to the human condition, including susceptibility to audiogenic seizures, altered dendritic spine morphology, and cognitive deficits.
Drug Preparation and Administration
-
Vehicle Formulation: For in vivo studies, this compound (MRZ-8456) is typically formulated in a vehicle suitable for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for mGluR5 modulators with poor aqueous solubility is a suspension in 0.5% carboxymethyl cellulose (CMC) or a solution containing a solubilizing agent such as 10% Tween-80 in saline.
-
Dosing and Administration: The drug is administered at various doses to establish a dose-response relationship. The route of administration (e.g., oral gavage or intraperitoneal injection) and the pre-treatment time before behavioral testing are critical parameters that are determined based on the pharmacokinetic profile of the compound.
In Vivo Efficacy Models
-
Audiogenic Seizure (AGS) Susceptibility:
-
Acclimation: Fmr1 KO mice are individually placed in a seizure-testing chamber and allowed to acclimate for a specified period.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the seizure induction.
-
Seizure Induction: A high-intensity acoustic stimulus (e.g., a bell or siren) is presented for a defined duration.
-
Scoring: The behavioral response of the mice is recorded and scored for seizure severity, typically including stages of wild running, clonic seizures, and tonic-clonic seizures. The latency to the first sign of seizure activity is also recorded.
-
Data Analysis: The percentage of animals protected from seizures and the mean seizure severity score are calculated for each treatment group.
-
Receptor Occupancy Studies
-
Objective: To determine the relationship between the administered dose of this compound and the percentage of mGluR5 receptors bound by the drug in the brain.
-
Methodology (Ex Vivo Binding):
-
Dosing: Animals are dosed with a range of concentrations of this compound.
-
Tissue Collection: At a specific time point after dosing, animals are euthanized, and the brains are rapidly removed and dissected.
-
Radioligand Binding: Brain tissue homogenates are incubated with a radiolabeled mGluR5 ligand (e.g., [3H]-MPEP).
-
Measurement: The amount of radioligand binding is measured. The displacement of the radioligand by this compound is used to calculate the percentage of receptor occupancy at each dose.
-
Conclusion
This compound (MRZ-8456) is a selective mGluR5 negative allosteric modulator with demonstrated in vivo activity in preclinical models of Fragile X syndrome. It effectively attenuates audiogenic seizures and normalizes dendritic spine abnormalities in Fmr1 KO mice. The pharmacodynamic effects of this compound are directly related to its ability to modulate the Gq/11-PLC-IP3/DAG signaling cascade downstream of mGluR5. Further investigation into the dose-response and receptor occupancy relationships of this compound is crucial for optimizing its therapeutic potential and for the design of future clinical trials. This technical guide provides a foundational overview of the in vivo pharmacodynamics of this compound to aid researchers and drug development professionals in this endeavor.
References
- 1. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Assessment of the excitation–inhibition ratio in the Fmr1 KO2 mouse using neuronal oscillation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Remeglurant (MRZ-8456): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remeglurant (MRZ-8456) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive overview of its chemical properties, a detailed (though reconstructed) synthetic pathway, and its mechanism of action. Quantitative data are presented in tabular format for clarity, and key pathways are visualized using diagrams to facilitate understanding.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a chiral 1-methyl-3,4-dihydroisoquinoline moiety via a carbonyl bridge.
| Identifier | Value | Source |
| IUPAC Name | (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[(1R)-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl]methanone | Wikipedia |
| Developmental Code | MRZ-8456 | AdisInsight[1] |
| CAS Number | 1309783-00-3 | Wikipedia |
| Molecular Formula | C₁₇H₁₅BrN₄O | Wikipedia |
| Molecular Weight | 371.238 g/mol | Wikipedia |
| SMILES | C[C@@H]1c2ccccc2CCN1C(=O)c3cc4ncc(cn4n3)Br | Wikipedia |
| InChI | 1S/C17H15BrN4O/c1-11-14-5-3-2-4-12(14)6-7-21(11)17(23)15-8-16-19-9-13(18)10-22(16)20-15/h2-5,8-11H,6-7H2,1H3/t11-/m1/s1 | Wikipedia |
Synthesis of this compound (MRZ-8456)
Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
The formation of the pyrazolo[1,5-a]pyrimidine core is a critical step. This is often achieved through the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For the 6-bromo substituted core, a plausible route involves the reaction of 3-amino-5-bromopyrazole with a suitable three-carbon synthon.
A general procedure for the synthesis of a related pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate involves the microwave-assisted reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde in the presence of a base.[2]
Amide Coupling
Once the carboxylic acid of the core heterocyclic system is prepared and activated, it is coupled with the chiral amine, (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline. Standard peptide coupling reagents can be employed for this transformation.
Experimental Protocol (Reconstructed):
Step 1: Synthesis of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Intermediate 1)
A detailed protocol for this specific intermediate is not publicly available. However, a general approach would involve the cyclocondensation of a substituted aminopyrazole with a dicarbonyl equivalent.
Step 2: Amide coupling to form this compound
To a solution of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or DMF, is added a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes. (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Synthesis Workflow
Caption: Reconstructed synthetic workflow for this compound.
Mechanism of Action: Negative Allosteric Modulation of mGluR5
This compound functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[3] This means it does not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate.
The mGluR5 Signaling Pathway
mGluR5 is a G-protein coupled receptor (GPCR) that is typically coupled to Gαq/11. Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in modulating synaptic plasticity and neuronal excitability.
Modulation by this compound
By binding to its allosteric site, this compound stabilizes a conformation of mGluR5 that is less responsive to glutamate. This attenuates the downstream signaling cascade, leading to a reduction in PLC activation, IP₃ and DAG production, and subsequent intracellular calcium release and PKC activation. This modulatory effect is what underlies the therapeutic potential of this compound in conditions characterized by excessive glutamate signaling.
Caption: mGluR5 signaling pathway and its modulation by this compound.
Quantitative Pharmacological Data
The following table summarizes available quantitative data for this compound's interaction with the mGluR5 receptor. It is important to note that direct comparisons of IC₅₀ and Kᵢ values should be made with caution as they can be influenced by assay conditions.[4][5]
| Parameter | Value | Cell Line/Assay Condition | Source |
| Receptor Residence Time | Medium (10-30 min) | [³H]methoxy-PEPy binding experiments on rat mGlu5 expressed in HEK293A cells | Molecular Pharmacology |
| k_on | Not explicitly stated | Not explicitly stated | Molecular Pharmacology |
| k_off | Not explicitly stated | Not explicitly stated | Molecular Pharmacology |
| IC₅₀ (IP₁ accumulation) | Not explicitly stated | L-glutamate-induced IP₁ accumulation on rat mGlu5 expressed in HEK293A cells | ResearchGate |
| IC₅₀ (ERK1/2 phosphorylation) | Not explicitly stated | L-glutamate-induced ERK1/2 phosphorylation on rat mGlu5 expressed in HEK293A cells | ResearchGate |
| IC₅₀ (Ca²⁺ mobilization) | Less potent than for IP₁ and ERK1/2 | L-glutamate-induced Ca²⁺ mobilization on rat mGlu5 expressed in HEK293A cells | ResearchGate |
Therapeutic Potential
This compound was under development by Merz Pharmaceuticals for the treatment of drug-induced dyskinesia. Preclinical studies have also suggested its potential efficacy in models of Parkinson's disease and Fragile X syndrome. Its mechanism of action, by dampening excessive glutamatergic neurotransmission, makes it a candidate for various neurological and psychiatric disorders.
Conclusion
This compound (MRZ-8456) is a well-characterized negative allosteric modulator of mGluR5 with a chemical structure amenable to synthesis. Its ability to attenuate mGluR5 signaling provides a strong rationale for its investigation in disorders associated with glutamatergic dysfunction. Further disclosure of detailed synthetic procedures and additional quantitative pharmacological data would be beneficial for the research community to fully explore the therapeutic potential of this compound and its analogs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments | Semantic Scholar [semanticscholar.org]
Remeglurant: A Negative Allosteric Modulator of mGluR5 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of remeglurant (also known as MRZ-8456), a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This document details the mechanism of action of this compound, its binding kinetics, and its effects on downstream signaling pathways. Quantitative data from in vitro pharmacological studies are presented in structured tables for clear comparison. Furthermore, detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. This guide is intended to serve as a thorough resource for researchers and professionals involved in the study and development of mGluR5-targeted therapeutics.
Introduction to mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is predominantly expressed in the postsynaptic density of neurons in the central nervous system (CNS). It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Upon activation by its endogenous ligand, glutamate, mGluR5 couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate a wide range of cellular processes, including gene expression and protein synthesis.
Dysregulation of mGluR5 signaling has been implicated in numerous CNS disorders, including Fragile X syndrome, L-DOPA-induced dyskinesia in Parkinson's disease, anxiety, and depression. Consequently, the development of selective modulators of mGluR5 activity, such as negative allosteric modulators (NAMs), represents a promising therapeutic strategy.
This compound: A Negative Allosteric Modulator of mGluR5
This compound is a potent and selective non-competitive antagonist that acts as a negative allosteric modulator of mGluR5. Unlike orthosteric antagonists that directly compete with glutamate for its binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways. This allosteric mechanism of action offers several potential advantages, including greater subtype selectivity and a ceiling effect on receptor inhibition, which may lead to a better safety profile.
Mechanism of Action
This compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR5 receptor. This binding negatively modulates the receptor's response to glutamate, thereby dampening the Gαq/11-mediated signaling cascade. The consequence is a reduction in PLC activation and subsequent downstream events, including IP3 production and intracellular calcium mobilization.
Figure 1: mGluR5 signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological Profile of this compound
The following tables summarize the in vitro pharmacological data for this compound, providing a quantitative basis for its activity as an mGluR5 NAM.
Table 1: Binding Kinetics of this compound at Rat mGluR5
| Parameter | Value | Unit |
| Association Rate (kon) | 0.09 | min-1nM-1 |
| Dissociation Rate (koff) | 0.03 | min-1 |
| Affinity (KD) | 0.33 | nM |
| Receptor Residence Time | ~23 | min |
Data from: Riddy et al. (2019). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Molecular Pharmacology.
Table 2: Functional Activity of this compound in Rat mGluR5 Assays
| Assay | IC50 | Unit |
| Ca2+ Mobilization | 19 | nM |
| IP1 Accumulation | 4.6 | nM |
| ERK1/2 Phosphorylation | 1.8 | nM |
Data from: Riddy et al. (2019). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Molecular Pharmacology.
In Vivo Pharmacokinetics
Detailed quantitative in vivo pharmacokinetic data for this compound (MRZ-8456) are not extensively available in the public domain. However, preclinical studies in a mouse model of Fragile X syndrome have indicated that this compound possesses a pharmacokinetic profile similar to that of another mGluR5 NAM, AFQ-056.[1] Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties in various species, including humans. This compound has completed Phase I clinical trials for drug-induced dyskinesia.[1]
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the binding kinetics (kon and koff) and affinity (KD) of this compound for the mGluR5 receptor.
Materials:
-
HEK293A cells stably expressing rat mGluR5.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 1 mM MgCl2, 100 mM NaCl, pH 7.4.
-
Radioligand: [3H]M-MPEP (a known mGluR5 antagonist radioligand).
-
Non-specific binding control: Unlabeled MPEP (10 µM).
-
Test compound: this compound at various concentrations.
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293A-mGluR5 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (20-40 µg of protein), [3H]M-MPEP (at a concentration near its KD), and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled MPEP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Figure 2: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium.
Objective: To determine the IC50 of this compound for the inhibition of glutamate-induced calcium mobilization in mGluR5-expressing cells.
Materials:
-
HEK293A cells stably expressing rat mGluR5.
-
Cell culture medium.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Glutamate (agonist).
-
Test compound: this compound at various concentrations.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed HEK293A-mGluR5 cells into the microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer).
-
Incubate the plate for 60 minutes at 37°C.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes).
-
Establish a baseline fluorescence reading.
-
Inject a submaximal concentration (EC80) of glutamate into the wells.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of glutamate alone (100%) and baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of PLC activation, as an indicator of Gq-coupled receptor activity.
Objective: To determine the IC50 of this compound for the inhibition of glutamate-induced IP1 accumulation.
Materials:
-
HEK293A cells stably expressing rat mGluR5.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Glutamate (agonist).
-
Test compound: this compound at various concentrations.
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation:
-
Plate cells and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add glutamate to stimulate the cells in the presence of LiCl.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Generate a standard curve using known concentrations of IP1.
-
Determine the concentration of IP1 in the samples from the standard curve.
-
Plot the percentage of inhibition of glutamate-induced IP1 accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, which are downstream effectors of mGluR5 signaling.
Objective: To determine the IC50 of this compound for the inhibition of glutamate-induced ERK1/2 phosphorylation.
Materials:
-
HEK293A cells stably expressing rat mGluR5.
-
Serum-free cell culture medium.
-
Glutamate (agonist).
-
Test compound: this compound at various concentrations.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., ECL for Western blotting or fluorescent substrate for plate-based assays).
-
Western blot apparatus or plate reader.
Procedure:
-
Cell Treatment:
-
Serum-starve the cells overnight.
-
Pre-incubate with varying concentrations of this compound.
-
Stimulate with glutamate for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them.
-
-
Detection (e.g., Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
Detect the bands using a chemiluminescent or fluorescent imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the percentage of inhibition of glutamate-induced ERK1/2 phosphorylation against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Logical Relationship in Drug Development
The development of a compound like this compound follows a logical progression from initial discovery through preclinical and clinical evaluation.
Figure 3: Logical workflow of drug development for this compound.
Conclusion
This compound is a well-characterized negative allosteric modulator of mGluR5 with potent in vitro activity. Its ability to selectively dampen excessive glutamatergic signaling makes it a promising therapeutic candidate for a range of neurological and psychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other mGluR5 NAMs. While its clinical journey is ongoing, the preclinical profile of this compound underscores the potential of allosteric modulation as a sophisticated approach to targeting GPCRs in the CNS. Further elucidation of its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into a clinically effective therapeutic.
References
Initial In Vitro Characterization of Remeglurant: A Technical Guide
Abstract
Remeglurant (MRZ-8456) is a selective, non-competitive antagonist acting as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a class C G protein-coupled receptor (GPCR), mGluR5 is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This document provides a comprehensive summary of the initial in vitro pharmacological characterization of this compound, focusing on its binding kinetics, functional inhibitory profile, and its interaction with the mGluR5 signaling cascade. The data presented is primarily derived from a detailed comparative study of clinically tested mGluR5 NAMs, offering a quantitative basis for understanding this compound's molecular behavior.
Mechanism of Action: Negative Allosteric Modulation of mGluR5
This compound exerts its effects not by competing with the endogenous ligand glutamate at the orthosteric binding site, but by binding to a distinct, allosteric site on the mGluR5 receptor.[2] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Canonically, mGluR5 activation by glutamate initiates Gαq/11 protein signaling, which in turn activates phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), leading to protein kinase C (PKC) activation and intracellular calcium (Ca2+) mobilization, respectively.[1] These initial events trigger downstream cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] As a NAM, this compound attenuates these glutamate-induced signaling events.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters for (RS)-Remeglurant, the racemic mixture of the molecule, determined in HEK293A cells expressing the rat mGluR5 receptor.
Table 1: Receptor Binding Kinetics
| Compound | kon (106 M-1min-1) | koff (10-2 min-1) | Residence Time (min) | Kinetic Class |
| (RS)-Remeglurant | Not Specified | Not Specified | 10 - 30 | Medium |
Note: Specific kon and koff values for (RS)-Remeglurant were not detailed in the source text, but the resulting residence time places it in the medium kinetic class among the tested NAMs.
Table 2: Functional Inhibitory Potency
This table presents the pIC50 values (-log(IC50)) of (RS)-Remeglurant for inhibiting responses induced by a submaximal concentration (EC80) of L-glutamate.
| Assay | Measured Signal | pIC50 | Notes |
| Ca2+ Mobilization | Intracellular Calcium | Value Not Specified | Less potent inhibition compared to IP1 and ERK1/2 assays. |
| IP1 Accumulation | Inositol Monophosphate | Value Not Specified | Potency similar to ERK1/2 phosphorylation inhibition. |
| ERK1/2 Phosphorylation | Phospho-ERK1/2 | Value Not Specified | Did not produce complete inhibition of L-glutamate response. |
| Receptor Internalization | Area Under Curve (AUC) | Value Not Specified | Potency generally similar to IP1 accumulation. |
Note: While the study provides a detailed comparison, the exact pIC50 values for (RS)-Remeglurant were presented in graphical or supplemental form not accessible in the provided search results. The qualitative relationships are described as found in the text.
Experimental Protocols
The following methodologies were employed for the in vitro characterization of this compound.
Radioligand Binding Assays
These assays were conducted to determine the binding kinetics (association and dissociation rates) of this compound at the mGluR5 receptor.
-
Preparation: Membranes were prepared from HEK293A cells stably expressing rat mGluR5.
-
Radioligand: [3H]methoxy-PEPy, a known allosteric antagonist, was used to label the NAM binding site.
-
Competition Association:
-
HEK293A-mGluR5 membranes (50 µ g/well ) were plated in a 96-well plate.
-
A mixture of (RS)-Remeglurant (or other test compound) and [3H]methoxy-PEPy was added to the wells at various time points.
-
The reaction was terminated, and bound radioactivity was measured to determine the association rate (kon).
-
-
Dissociation Assay:
-
Membranes were pre-incubated with [3H]methoxy-PEPy for 1 hour at room temperature to reach binding equilibrium.
-
A high concentration (1 µM) of a competing ligand (MPEP) was added in a reverse time course to initiate dissociation.
-
The amount of [3H]methoxy-PEPy remaining bound at different time points was measured to calculate the dissociation rate (koff).
-
Functional Assays
These cell-based assays were performed to measure the potency of this compound in inhibiting glutamate-induced mGluR5 signaling.
-
Cell Line: HEK293A cells stably expressing rat mGluR5 were used for all functional assays.
-
General Protocol:
-
Cells were plated in multi-well plates.
-
Cells were pre-incubated with varying concentrations of (RS)-Remeglurant.
-
Cells were then stimulated with a fixed, submaximal (EC80) concentration of L-glutamate.
-
The specific downstream signal was measured using an appropriate detection method.
-
-
Specific Assays:
-
Ca2+ Mobilization: Intracellular calcium flux was measured using a calcium-sensitive fluorescent dye.
-
IP1 Accumulation: The accumulation of inositol monophosphate, a downstream metabolite of IP3, was quantified using a homogenous time-resolved fluorescence (HTRF) assay kit.
-
ERK1/2 Phosphorylation: The level of phosphorylated ERK1/2 was determined, likely via an ELISA-based or Western blot method, to assess the modulation of the MAPK pathway.
-
Receptor Internalization: A real-time, label-free assay was used to measure changes in the cell profile corresponding to the internalization of the mGluR5 receptor from the cell surface upon agonist and NAM treatment.
-
Summary and Conclusion
The initial in vitro characterization of (RS)-Remeglurant identifies it as a negative allosteric modulator of mGluR5 with a medium receptor residence time. It effectively inhibits canonical Gq-mediated signaling pathways, including IP1 accumulation and receptor internalization. Notably, its pharmacological profile exhibits evidence of biased modulation, as it does not fully inhibit the ERK1/2 phosphorylation pathway, a behavior distinct from some other mGluR5 NAMs. This unique profile suggests that this compound's functional effects in vivo may differ from NAMs that engage all downstream pathways equally. These foundational data provide a critical framework for interpreting preclinical and clinical outcomes and for guiding the development of future mGluR5-targeted therapeutics.
References
- 1. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Remeglurant: An mGluR5 Negative Allosteric Modulator for Neurological Disorders
Abstract
Remeglurant (also known as MRZ-8456) is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a key regulator of excitatory neurotransmission, mGluR5 represents a promising therapeutic target for a variety of neurological and psychiatric conditions characterized by excessive glutamate signaling.[1][3] this compound modulates the receptor's activity rather than blocking it directly, offering a nuanced approach to treatment. Preclinical studies have demonstrated its potential efficacy in models of Fragile X syndrome, and it was under development for levodopa-induced dyskinesia in Parkinson's disease.[1] However, its clinical development has not advanced in recent years. This technical guide provides an in-depth review of this compound, summarizing its mechanism of action, preclinical data, and the broader therapeutic rationale for targeting mGluR5. We detail key experimental protocols and present quantitative data to offer a comprehensive resource for researchers and drug development professionals.
Introduction to Metabotropic Glutamate Receptor 5 (mGluR5)
The metabotropic glutamate receptors (mGluRs) are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. mGluR5, a member of the Group I mGluRs, is predominantly located postsynaptically and is widely expressed in brain regions associated with learning, memory, and motor control. Its activation by the neurotransmitter glutamate initiates a cascade of intracellular signaling events that are vital for synaptic plasticity. However, dysregulation of mGluR5 signaling is implicated in numerous disorders, including Fragile X syndrome, Parkinson's disease, anxiety, and chronic pain, making it a significant target for therapeutic intervention.
The mGluR5 Signaling Cascade
Upon activation by glutamate, mGluR5 undergoes a conformational change that triggers downstream signaling pathways, primarily through its coupling to Gq/11 G-proteins. This initiates a canonical signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC).
Beyond this primary pathway, mGluR5 activation also influences other critical signaling networks, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2). Studies have revealed that the subcellular location of the receptor—whether on the cell surface or on intracellular membranes—can distinctly influence these downstream signals. For instance, activation of intracellular mGluR5 is uniquely linked to ERK1/2 and Elk-1 phosphorylation, while both surface and intracellular receptors can mediate the phosphorylation of JNK, CaMK, and CREB.
This compound (MRZ-8456): A Selective mGluR5 NAM
This compound is a pyrazolo[1,5-a]pyrimidine derivative that functions as a non-competitive negative allosteric modulator of mGluR5. Instead of competing with glutamate at the orthosteric binding site, this compound binds to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate. This modulation can provide a more controlled and potentially safer therapeutic effect compared to direct antagonists.
| Property | Value | Source |
| IUPAC Name | (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[(1R)-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl]methanone | |
| Molecular Formula | C17H15BrN4O | |
| Molar Mass | 371.238 g·mol−1 | |
| Mechanism | mGluR5 Negative Allosteric Modulator (NAM) | |
| Developer | Merz Pharmaceuticals GmbH & Co. KGaA |
Preclinical Evidence
In Vitro Pharmacological Profile
Comprehensive in vitro studies have characterized the pharmacological effects of this compound and other clinically tested mGluR5 NAMs. These studies typically evaluate the ability of the compounds to inhibit glutamate-induced signaling across multiple downstream pathways. Assays measuring Ca2+ mobilization, inositol monophosphate (IP1) accumulation (a metabolite of IP3), and ERK1/2 phosphorylation are commonly used to quantify the potency and efficacy of these modulators. Such comparative analyses have revealed that while many NAMs inhibit these pathways, they can exhibit distinct profiles of "biased modulation," where a modulator preferentially inhibits one signaling pathway over another.
| Assay Type | Endpoint Measured | Purpose |
| Ca2+ Mobilization | Transient increase in intracellular free calcium | Measures inhibition of the Gq-PLC-IP3 pathway. |
| IP1 Accumulation | Accumulation of inositol monophosphate | Provides a more integrated measure of Gq-PLC pathway activity over time. |
| ERK1/2 Phosphorylation | Levels of phosphorylated ERK1/2 | Measures inhibition of the MAPK signaling pathway. |
| Receptor Internalization | Translocation of mGluR5 from the cell surface | Assesses the modulator's effect on receptor desensitization and trafficking. |
Experimental Protocol 1: In Vitro Characterization of mGluR5 NAMs
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are commonly used.
-
Glutamate Stimulation: Cells are stimulated with a submaximal concentration of L-glutamate (e.g., EC80) to induce a robust and reproducible signaling response.
-
NAM Treatment: Cells are pre-incubated with varying concentrations of the mGluR5 NAM (e.g., this compound) prior to glutamate stimulation.
-
Ca2+ Mobilization Assay: Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fluo-4 AM). The change in fluorescence upon glutamate stimulation is recorded using a plate reader (e.g., FLIPR).
-
IP1 Accumulation Assay: This is often performed using a HTRF (Homogeneous Time-Resolved Fluorescence) based competitive immunoassay kit, which measures the accumulation of IP1 over a period of 30-60 minutes following stimulation.
-
ERK1/2 Phosphorylation Assay: Following treatment, cells are lysed, and the levels of phosphorylated ERK1/2 are quantified using methods such as Western Blotting or AlphaLISA/ELISA.
-
Data Analysis: Concentration-response curves are generated, and IC50 values are calculated to determine the potency of the NAM in each pathway.
Preclinical Efficacy in Fragile X Syndrome
Fragile X syndrome (FXS) is a genetic disorder caused by the silencing of the FMR1 gene, leading to an absence of the fragile X mental retardation protein (FMRP). This results in exaggerated mGluR5 signaling, which is believed to underlie many of the synaptic and behavioral deficits seen in FXS. The Fmr1 knockout (KO) mouse is a well-established animal model that recapitulates key phenotypes of the disorder.
In a comparative study, this compound (MRZ-8456) was tested against another mGluR5 NAM, Mavoglurant (AFQ-056), in the Fmr1 KO mouse model. Both drugs were found to be effective at attenuating well-established FXS-related phenotypes.
| Phenotype | Observation in Fmr1 KO Mice | Effect of this compound (MRZ-8456) | Source |
| Audiogenic Seizures | Increased susceptibility to sound-induced seizures. | Attenuated wild running and seizures. | |
| Dendritic Spines | Higher density of long, immature dendritic spines. | Rescued the ratio of mature to immature spines. | |
| Biomarker Expression | Increased dendritic expression of amyloid-beta protein precursor (APP). | Significantly reduced dendritic APP expression. |
Experimental Protocol 2: Fmr1 KO Mouse Model Studies
-
Animal Model: Male Fmr1 knockout mice and their wild-type littermates are used.
-
Drug Administration: this compound or vehicle is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the behavioral or molecular assessment.
-
Audiogenic Seizure (AGS) Assay: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 120 dB bell for 60 seconds). Seizure severity is scored based on the behavioral response (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).
-
Dendritic Spine Analysis: Following treatment, mice are euthanized, and brains are processed for Golgi staining or fluorescent labeling of neurons (e.g., in the hippocampus or cortex). High-resolution microscopy is used to image dendrites, and software (e.g., ImageJ) is used to quantify the density and morphology (length, head width) of dendritic spines.
-
Pharmacokinetic Analysis: Blood and brain tissue are collected at various time points after drug administration to determine the drug's concentration and brain penetration profile using LC-MS/MS.
References
Methodological & Application
Remeglurant (MRZ-8456): Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remeglurant (also known as MRZ-8456) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), this compound offers a sophisticated mechanism for dampening excessive glutamate signaling, a pathway implicated in a variety of neurological and psychiatric disorders.[1] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, designed to assist researchers in investigating its therapeutic potential.
Mechanism of Action: mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of this, mGluR5 activation can modulate various signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways. This compound, as an mGluR5 NAM, attenuates these downstream effects.
Data Presentation
The following tables summarize key quantitative parameters for in vitro experiments with this compound and other mGluR5 modulators, derived from published studies.
| Parameter | Cell Type | Assay | Agonist/Concentration | Antagonist/Concentration | Observed Effect | Reference |
| IC50 | Recombinant cells expressing mGluR5 | Ca2+ Mobilization | Glutamate | MPEP (similar mGluR5 NAM) | Inhibition of Ca2+ influx | [2] |
| Effective Concentration | Cultured Primary Neurons | Dendritic Spine Morphology | - | This compound (MRZ-8456) | Dose-dependent rescue of abnormal spine length and density | [1][3] |
| Effective Concentration | Cultured Primary Neurons | Protein Expression | - | This compound (MRZ-8456) | Reduction in amyloid-beta protein precursor (APP) expression | [1] |
| Typical Concentration Range | Various cell lines | Functional Assays | - | mGluR5 NAMs | 10 nM - 10 µM | General knowledge |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (MRZ-8456) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, for 1 mg of this compound (Molar Mass: ~371.24 g/mol ), add approximately 269 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Primary Cortical Neuron Culture
Objective: To establish a primary neuronal culture for studying the effects of this compound on neuronal morphology and protein expression.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels
-
Standard cell culture incubator (37°C, 5% CO2)
Protocol:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically dissect the embryonic cortices in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzymatic dissociation solution at 37°C for the recommended time.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at the desired density.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2, performing partial media changes every 3-4 days.
-
Neurons are typically ready for experimentation between 7 and 14 days in vitro (DIV).
Dendritic Spine Morphology Analysis
Objective: To assess the effect of this compound on dendritic spine density and morphology in primary neurons.
Materials:
-
Primary cortical neuron cultures (DIV 14-21)
-
This compound stock solution
-
Vehicle control (DMSO)
-
Golgi-Cox staining kit or fluorescent protein expression vector (e.g., GFP, YFP)
-
Microscope with high-resolution optics
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Protocol:
-
Treat the primary neuron cultures with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for the desired duration (e.g., 24-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Perform Golgi-Cox staining according to the manufacturer's protocol or analyze neurons expressing a fluorescent protein.
-
Acquire high-magnification images of dendritic segments from pyramidal neurons.
-
Using image analysis software, quantify the number of dendritic spines per unit length of the dendrite to determine spine density.
-
Categorize spines based on their morphology (e.g., mushroom, thin, stubby) and quantify the proportion of each type.
-
Statistically compare the results from this compound-treated groups to the vehicle control.
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on mGluR5-mediated intracellular calcium release.
Materials:
-
HEK293 cells stably expressing mGluR5 or primary neurons.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
mGluR5 agonist (e.g., (S)-3,5-DHPG)
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.
-
After establishing a stable baseline, inject the mGluR5 agonist to stimulate the cells.
-
Continue to record the fluorescence signal to capture the peak calcium response.
-
Analyze the data by calculating the change in fluorescence intensity (ΔF/F0) and determine the IC50 value for this compound's inhibition of the agonist-induced response.
ERK1/2 Phosphorylation Assay
Objective: To determine the effect of this compound on the mGluR5-mediated activation of the ERK1/2 signaling pathway.
Materials:
-
Cells expressing mGluR5 (e.g., primary neurons, HEK293-mGluR5)
-
mGluR5 agonist
-
This compound stock solution
-
Cell lysis buffer
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
Western blotting or ELISA reagents
Protocol:
-
Plate cells and grow to near confluence. Serum-starve the cells overnight if necessary to reduce basal ERK phosphorylation.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with an mGluR5 agonist for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Analyze the levels of phosphorylated ERK1/2 and total ERK1/2 using Western blotting or a phospho-ERK1/2 specific ELISA kit.
-
Quantify the band intensities or ELISA signal and express the results as a ratio of phospho-ERK to total ERK.
Mandatory Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of Remeglurant (MRZ-8456) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Remeglurant, a selective mGluR5 negative allosteric modulator, in mouse models. The protocols are based on available preclinical data, primarily from studies investigating its efficacy in a mouse model of Fragile X syndrome.
Introduction
This compound (also known as MRZ-8456) is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated for its therapeutic potential in neurological disorders characterized by excessive glutamate signaling. The following protocols and data are intended to guide researchers in designing and executing in vivo studies using this compound in mouse models.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo administration of this compound (MRZ-8456) in mouse models. This information is compiled from published preclinical studies.
Table 1: In Vivo Efficacy Study Parameters for this compound (MRZ-8456) in a Mouse Model of Fragile X Syndrome (Fmr1KO)
| Parameter | Details | Source |
| Mouse Model | Fmr1 knockout (Fmr1KO) mice | [1][2][3] |
| Age of Mice | Juvenile (3 weeks old) | [4] |
| Compound | This compound (MRZ-8456) | [1] |
| Dose Range | Not explicitly stated in available abstracts. Inferred to be similar to comparator compound AFQ-056. | |
| Route of Administration | Intraperitoneal (i.p.) injection is a common route for similar compounds in this model. | |
| Vehicle | To be determined based on solubility. Common vehicles include saline, DMSO, or a suspension vehicle. | |
| Frequency of Dosing | Single dose prior to behavioral testing. | |
| Endpoint | Attenuation of audiogenic-induced seizures (AGS). |
Table 2: Pharmacokinetic Profile of this compound (MRZ-8456) in Mice
| Parameter | Value | Source |
| Route of Administration | Not explicitly stated in available abstracts. Likely intravenous (i.v.) and/or oral (p.o.) for PK studies. | |
| Key Findings | Similar pharmacokinetic profile to AFQ-056 (mavoglurant). | |
| Detailed PK Parameters (Cmax, Tmax, t1/2, AUC) | Not available in the public domain. |
Experimental Protocols
Protocol for Assessing the Efficacy of this compound in Attenuating Audiogenic-Induced Seizures (AGS) in Fmr1KO Mice
This protocol is adapted from established methods for inducing and scoring audiogenic seizures in the Fmr1 knockout mouse model.
Materials:
-
This compound (MRZ-8456)
-
Vehicle control (e.g., sterile saline, 5% DMSO in saline)
-
Fmr1KO mice (3 weeks old)
-
Wild-type littermate control mice
-
Seizure induction chamber (e.g., plastic chamber, 30 x 19 x 12 cm)
-
Acoustic stimulus generator (e.g., personal security alarm capable of producing a 110-120 dB siren sound)
-
Sound level meter
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Administer the desired dose of this compound or vehicle control to the mice via the selected route (e.g., intraperitoneal injection). A typical injection volume for mice is 10 mL/kg.
-
Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
-
Audiogenic Seizure Induction:
-
Place a single mouse in the seizure induction chamber.
-
Present the acoustic stimulus (110-120 dB) for a duration of up to 3 minutes.
-
-
Seizure Scoring:
-
Observe and score the behavioral response of the mouse during the stimulus presentation. A common scoring system is as follows:
-
0: No response.
-
1: Wild, uncontrolled running.
-
2: Clonic seizure (paddling of limbs).
-
3: Tonic seizure (rigid extension of limbs and trunk).
-
4: Respiratory arrest/death.
-
-
-
Data Analysis:
-
Record the maximum seizure score for each mouse.
-
Compare the seizure scores between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., Mann-Whitney U test).
-
Protocol for Pharmacokinetic Analysis of this compound in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice. Specific details such as dose, route, and time points should be optimized based on the objectives of the study.
Materials:
-
This compound (MRZ-8456)
-
Vehicle for chosen administration route (e.g., sterile saline for i.v., appropriate formulation for oral gavage)
-
CD-1 or C57BL/6 mice
-
Equipment for dosing (e.g., syringes, oral gavage needles)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Fast mice overnight (if required for the study design) with free access to water.
-
-
Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Blood can be collected via various methods, such as retro-orbital sinus, submandibular vein, or tail vein bleeding. Terminal blood collection can be performed via cardiac puncture under deep anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Signaling Pathways and Experimental Workflows
This compound (MRZ-8456) Mechanism of Action
This compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). In conditions of excessive glutamate signaling, as hypothesized in Fragile X syndrome, mGluR5 overactivation can lead to excitotoxicity and altered synaptic plasticity. This compound, by binding to an allosteric site on the mGluR5, reduces the receptor's response to glutamate, thereby dampening this downstream signaling.
This compound's negative allosteric modulation of mGluR5 signaling.
Experimental Workflow for Efficacy Testing in the Audiogenic Seizure Model
The following diagram illustrates the logical flow of an experiment designed to test the efficacy of this compound in the Fmr1KO mouse model of audiogenic seizures.
Workflow for assessing this compound's effect on audiogenic seizures.
Experimental Workflow for Pharmacokinetic Study
This diagram outlines the key steps in determining the pharmacokinetic profile of this compound in mice.
Workflow for a typical pharmacokinetic study of this compound in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. rescue-of-fmr1-phenotypes-with-mglur5-inhibitors-mrz-8456-versus-afq-056 - Ask this paper | Bohrium [bohrium.com]
- 3. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of mGluR5 Signaling with Remeglurant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is a key modulator of synaptic plasticity and neuronal excitability in the central nervous system.[1][2] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic development. Remeglurant (MRZ-8456) is a selective negative allosteric modulator (NAM) of the mGluR5 receptor.[3][4] As a NAM, this compound binds to a site topographically distinct from the orthosteric glutamate-binding site, inducing a conformational change that inhibits receptor activity.[5]
Western blot analysis is a fundamental and widely used technique to investigate the intracellular signaling pathways affected by pharmacological agents like this compound. This method allows for the quantification of changes in protein expression and, crucially, the phosphorylation status of key signaling molecules downstream of mGluR5 activation. These application notes provide detailed protocols for assessing the impact of this compound on the mGluR5 signaling cascade, with a primary focus on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a critical downstream node in this pathway.
mGluR5 Signaling Pathway
Upon activation by its endogenous ligand, glutamate, mGluR5 primarily couples to Gq/11 proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these initial events, a complex network of signaling pathways is engaged, including the mitogen-activated protein kinase (MAPK) cascade, which leads to the phosphorylation and activation of ERK1/2. As a negative allosteric modulator, this compound is expected to attenuate these glutamate-induced signaling events.
Caption: mGluR5 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment for ERK1/2 Phosphorylation Assay
-
Cell Lines: Utilize a cell line that endogenously expresses mGluR5 (e.g., primary cortical neurons) or a recombinant cell line stably overexpressing the receptor (e.g., HEK293-mGluR5).
-
Cell Plating: Seed cells in 6-well or 12-well plates at a density that ensures 80-90% confluency on the day of the experiment.
-
Serum Starvation: To minimize basal ERK phosphorylation, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
This compound Pre-incubation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in a serum-free medium. Pre-incubate the cells with various concentrations of this compound (e.g., a dose-response range from 1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes.
-
Agonist Stimulation: Following pre-incubation with this compound, stimulate the cells with an EC80 concentration of an mGluR5 agonist, such as (S)-3,5-DHPG, for 5 minutes at 37°C to induce ERK1/2 phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the soluble proteins, for further analysis.
Protocol 2: Protein Quantification
-
Assay Selection: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Standardization: Based on the measured concentrations, adjust the volume of each lysate with lysis buffer to ensure equal protein loading for subsequent Western blot analysis.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Combine the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% or 12%). Perform electrophoresis to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C with gentle agitation. The following primary antibodies are recommended:
-
Rabbit anti-phospho-ERK1/2 (p44/42 MAPK)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-mGluR5
-
Rabbit anti-Gαq/11
-
Mouse or Rabbit anti-β-Actin or anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped of the initial antibodies and re-probed with a different primary antibody (e.g., after detecting phospho-ERK1/2, strip and re-probe for total ERK1/2).
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise timing of ERK phosphorylation/dephosphorylation determines the outcome of trial repetition during long-term memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Calcium Imaging Assay for Screening mGluR5 Negative Allosteric Modulators Using Remeglurant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR), is a key modulator of synaptic plasticity and neural network activity.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders. The mGluR5 receptor primarily couples to Gαq/11 proteins.[2] Agonist binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This transient increase in intracellular calcium is a measurable event that serves as a robust readout for receptor activation.
Remeglurant is a selective negative allosteric modulator (NAM) of mGluR5. NAMs bind to a site on the receptor distinct from the orthosteric glutamate-binding site and induce a conformational change that reduces the receptor's response to agonist stimulation. This application note provides a detailed protocol for a homogeneous, high-throughput calcium imaging assay to characterize the inhibitory activity of this compound and other mGluR5 NAMs.
Signaling Pathway of mGluR5 and Inhibition by this compound
The activation of mGluR5 by its endogenous ligand, glutamate, leads to a well-defined intracellular signaling cascade culminating in calcium release. This compound, as a NAM, attenuates this response without competing with glutamate for its binding site.
Caption: mGluR5 signaling cascade and point of inhibition by this compound.
Experimental Protocol
This protocol is designed for a 96- or 384-well plate format using a fluorescence imaging plate reader (e.g., FLIPR®, FlexStation®).
I. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human mGluR5.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Pluronic F-127: 20% solution in DMSO.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
mGluR5 Agonist: Glutamate or a specific agonist like (S)-3,5-DHPG.
-
Test Compound: this compound.
-
Compound Plates: Polypropylene plates for serial dilutions.
II. Method
The workflow involves cell plating, dye loading, compound addition, and fluorescence measurement upon agonist stimulation.
Caption: Experimental workflow for the mGluR5 calcium imaging assay.
III. Detailed Step-by-Step Procedure
Day 1: Cell Plating
-
Harvest mGluR5-expressing cells that are in a logarithmic growth phase.
-
Count and resuspend cells in culture medium to achieve the desired density (e.g., 40,000 cells/100 µL for a 96-well plate).
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate overnight at 37°C, 5% CO2, to allow for cell attachment and formation of a monolayer.
Day 2: Assay Execution
-
Prepare Dye Loading Solution:
-
For 10 mL of solution: Mix 10 µL of 1 mM Fluo-4 AM stock with 10 µL of 20% Pluronic F-127 in a microfuge tube.
-
Add this mixture to 10 mL of Assay Buffer and vortex to mix.
-
-
Load Cells with Dye:
-
Remove the culture medium from the cell plate.
-
Gently add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
-
Prepare Compound and Agonist Plates:
-
Compound Plate (this compound): Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM). Prepare at 4x the final desired concentration.
-
Agonist Plate (Glutamate): Prepare a solution of Glutamate in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration must be determined empirically beforehand. Prepare at 4x the final desired concentration.
-
-
Assay Protocol (FLIPR / FlexStation):
-
Wash the cell plate twice with 100 µL of Assay Buffer to remove extracellular dye, leaving 100 µL in each well.
-
Place the cell plate and the compound plate into the instrument.
-
Set the instrument to add 50 µL from the compound plate to the cell plate.
-
Incubate for 15-30 minutes as per the instrument's capability.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 50 µL from the agonist plate to the cell plate.
-
Immediately begin measuring fluorescence intensity every second for at least 120 seconds.
-
IV. Data Analysis
-
The primary response is the change in fluorescence intensity (ΔRFU) from baseline to the peak after agonist addition.
-
Normalize the data:
-
0% Inhibition (Control): Wells with agonist but no this compound.
-
100% Inhibition (Baseline): Wells with neither agonist nor this compound.
-
-
Plot the normalized response against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced calcium response).
Data Presentation
Quantitative data from dose-response experiments should be summarized for clarity. The following tables present example data for this compound in an mGluR5 calcium flux assay.
Table 1: Assay Parameters
| Parameter | Value | Description |
| Cell Line | HEK293-h-mGluR5 | Human Embryonic Kidney cells stably expressing human mGluR5. |
| Agonist | Glutamate | Endogenous agonist for mGluR5. |
| Agonist Conc. | EC80 (e.g., 10 µM) | Concentration giving 80% of maximal calcium response. |
| Antagonist | This compound | Test compound (mGluR5 NAM). |
| Readout | Intracellular Ca2+ | Measured by change in Fluo-4 fluorescence intensity. |
Table 2: Representative IC50 Data for this compound
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| This compound | mGluR5 | Calcium Flux | 25.4 | -1.1 |
| MPEP (Control) | mGluR5 | Calcium Flux | 32.1 | -1.2 |
Note: The values presented are for illustrative purposes and may vary based on specific experimental conditions.
References
- 1. mGluR5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
Application Notes and Protocols: High-Throughput Screening for mGluR5 Antagonists like Remeglurant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability.[1] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease, making it a significant target for therapeutic intervention.[2][3][4] Remeglurant is an example of an mGluR5 antagonist that has been investigated for its therapeutic potential. High-throughput screening (HTS) assays are essential for the discovery and development of novel mGluR5 antagonists. These assays allow for the rapid screening of large compound libraries to identify molecules that can modulate mGluR5 activity.
This document provides detailed protocols for two primary HTS assays used to identify and characterize mGluR5 antagonists: a functional fluorescence-based calcium flux assay and a radioligand binding assay.
Principle of Assays
Fluorescence-Based Calcium Flux Assay
mGluR5 is a Gq-coupled GPCR.[1] Upon activation by an agonist such as glutamate, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium ([Ca2+]i) can be detected using a fluorescent calcium indicator dye.
In an HTS setting for mGluR5 antagonists, cells expressing the receptor are pre-loaded with a calcium-sensitive dye. The compounds to be tested are then added, followed by stimulation with a specific mGluR5 agonist. Antagonists will inhibit or reduce the agonist-induced increase in intracellular calcium, leading to a decrease in the fluorescent signal compared to controls. This assay is a robust and widely used method for screening Gq-coupled GPCRs.
Radioligand Binding Assay
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for a receptor. These assays are used to determine the binding affinity (Ki) of test compounds to the mGluR5 receptor. The principle involves a competition between a radiolabeled ligand (a known mGluR5 antagonist or allosteric modulator) and the unlabeled test compound for binding to the receptor. The amount of radioligand bound to the receptor is measured, and a decrease in this amount in the presence of the test compound indicates that the compound is competing for the same binding site or an allosterically coupled site.
Signaling Pathway and Experimental Workflow
mGluR5 signaling cascade leading to intracellular calcium mobilization.
General workflow for a high-throughput calcium flux assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| HEK293 cells stably expressing human mGluR5 | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS), Dialyzed | Thermo Fisher Scientific |
| Penicillin-Streptomycin | Thermo Fisher Scientific |
| Trypsin-EDTA | Thermo Fisher Scientific |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific |
| 384-well black-walled, clear-bottom plates | Greiner Bio-One |
| Fluo-4 AM or other calcium-sensitive dye | Thermo Fisher Scientific |
| Probenecid | Sigma-Aldrich |
| L-Glutamate | Sigma-Aldrich |
| This compound (or other mGluR5 antagonist) | Tocris Bioscience |
| DMSO (cell culture grade) | Sigma-Aldrich |
| Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) | Thermo Fisher Scientific |
Experimental Protocols
Protocol 1: Fluorescence-Based Calcium Flux Assay
This protocol is designed for a 384-well plate format suitable for HTS.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing mGluR5 in DMEM supplemented with 10% dialyzed FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in assay medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate) and plate them into black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well in 20 µL.
-
Incubate the plates overnight at 37°C with 5% CO2.
2. Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid in assay buffer.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye-loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
3. Compound Addition:
-
Prepare serial dilutions of test compounds (like this compound) and control compounds in assay buffer. A typical starting concentration for screening is 10 µM.
-
Transfer the diluted compounds to the assay plate.
-
Include wells with a known antagonist (e.g., MPEP or this compound) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate for 15-30 minutes at room temperature.
4. Agonist Stimulation and Signal Detection:
-
Place the assay plate in a fluorescent plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of glutamate to achieve a final concentration that elicits an 80% maximal response (EC80). The EC80 concentration should be predetermined in separate experiments.
-
Record the change in fluorescence intensity over time (typically 2-3 minutes).
5. Data Analysis:
-
The change in fluorescence is typically measured as the peak response or the area under the curve (AUC) after agonist addition.
-
Normalize the data to the response of the agonist alone (negative control) and the response in the presence of a saturating concentration of a known antagonist (positive control).
-
Calculate the percent inhibition for each test compound.
-
Compounds showing significant inhibition are considered "hits."
-
For confirmed hits, generate concentration-response curves to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay using membranes from cells expressing mGluR5.
1. Membrane Preparation:
-
Harvest HEK293 cells expressing mGluR5 and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (50 mM Tris/0.9% NaCl, pH 7.4).
-
A fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
Membrane preparation (e.g., 40 µg of protein per well).
-
-
To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled antagonist.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value of the test compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format for easy comparison.
Table 1: Pharmacological Profile of mGluR5 Antagonists in a Calcium Mobilization Assay
| Compound | Antagonist Activity (IC50, nM) | Maximal Inhibition (%) |
| This compound | [Insert Value] | [Insert Value] |
| MPEP (Control) | [Insert Value] | [Insert Value] |
| Compound X | [Insert Value] | [Insert Value] |
Table 2: Binding Affinity of mGluR5 Antagonists in a Radioligand Binding Assay
| Compound | Binding Affinity (Ki, nM) |
| This compound | [Insert Value] |
| MPEP (Control) | [Insert Value] |
| Compound Y | [Insert Value] |
Conclusion
The fluorescence-based calcium flux assay and the radioligand binding assay are powerful and complementary HTS methods for the identification and characterization of novel mGluR5 antagonists like this compound. The calcium flux assay provides a functional readout of receptor activity, while the binding assay determines the affinity of compounds for the receptor. Together, these assays are crucial components of the drug discovery pipeline for developing new therapeutics targeting mGluR5.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Immunohistochemical Analysis of mGluR5 Following Remeglurant Administration
Introduction
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key modulator of synaptic plasticity and neuronal excitability.[1][2] Its signaling is initiated by glutamate binding, which activates Gq/11 proteins and the phospholipase C (PLC) pathway. This leads to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and activation of protein kinase C (PKC) and other downstream effectors like ERK1/2 and CaMK.[3][4][5] Dysregulation of mGluR5 signaling is implicated in various neurological and psychiatric disorders. Remeglurant (MRZ-8456) is a selective antagonist and negative allosteric modulator (NAM) of the mGluR5 receptor. It is being investigated for its therapeutic potential in conditions involving excessive glutamate signaling.
This document provides a detailed protocol for the immunohistochemical (IHC) detection and semi-quantification of mGluR5 in brain tissue following treatment with this compound. The protocol is designed for researchers in neuroscience and drug development to assess potential changes in mGluR5 expression or localization as a result of pharmacological intervention.
Principle of the Method
Immunohistochemistry (IHC) allows for the visualization of the mGluR5 protein within the anatomical context of the tissue. The protocol involves a series of steps beginning with tissue preparation, followed by antigen retrieval to unmask the mGluR5 epitope. A primary antibody specific to mGluR5 is then applied, followed by a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP). The addition of a chromogenic substrate results in a colored precipitate at the antigen site, which can be visualized by microscopy. The intensity and distribution of this staining can provide insights into the expression levels and localization of mGluR5.
Experimental Data Presentation
As this compound is an antagonist, acute treatment is not typically expected to alter the overall expression level of the mGluR5 protein itself, but rather to block its function. However, chronic administration could potentially lead to compensatory changes in receptor expression. The following table is a template for presenting quantitative data from an IHC experiment designed to investigate such a possibility. Data should be collected from multiple sections and animals per group to ensure statistical validity.
Table 1: Semi-Quantitative Analysis of mGluR5 Immunoreactivity
| Treatment Group | Brain Region | Mean Staining Intensity (Optical Density) | Percentage of mGluR5-Positive Cells | Notes |
| Vehicle Control | Hippocampus (CA1) | e.g., 1.25 ± 0.15 | e.g., 75% ± 5% | Baseline mGluR5 expression |
| This compound | Hippocampus (CA1) | e.g., 1.21 ± 0.18 | e.g., 73% ± 6% | No significant change observed |
| Vehicle Control | Striatum | e.g., 1.40 ± 0.20 | e.g., 85% ± 4% | Baseline mGluR5 expression |
| This compound | Striatum | e.g., 1.38 ± 0.19 | e.g., 83% ± 5% | No significant change observed |
Note: The data shown are hypothetical examples. Researchers should replace them with their own experimental results.
Detailed Experimental Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) rodent brain tissue. Modifications may be required for other tissue types or fixation methods.
Materials and Reagents
-
Primary Antibody : A validated anti-mGluR5 antibody. Examples include:
-
Rabbit Polyclonal anti-mGluR5 (e.g., Thermo Fisher PA5-81187, Novus Biologicals NLS889)
-
Rabbit Monoclonal anti-mGluR5 (e.g., Cell Signaling Technology #55920)
-
-
Secondary Antibody : HRP-conjugated Goat anti-Rabbit IgG
-
Fixative : 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Embedding Medium : Paraffin wax
-
Antigen Retrieval Solution : Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
Wash Buffer : Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Peroxidase Block : 3% Hydrogen Peroxide (H₂O₂) in methanol
-
Blocking Buffer : 5% Normal Goat Serum (NGS) in TBST
-
Detection System : DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Counterstain : Hematoxylin
-
Mounting Medium : DPX or similar permanent mounting medium
-
Equipment : Microtome, water bath, pressure cooker or microwave for antigen retrieval, humidified staining chamber, microscope.
Protocol Steps
1. Tissue Preparation (Perfusion, Fixation, and Embedding) a. Anesthetize the animal (e.g., rodent treated with this compound or vehicle) and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. b. Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C. c. Process the tissue through a graded series of ethanol for dehydration, clear with xylene, and embed in paraffin wax. d. Section the paraffin-embedded tissue blocks at 5-10 µm thickness using a microtome and mount on charged slides.
2. Deparaffinization and Rehydration a. Heat slides at 60°C for 30 minutes. b. Immerse slides in xylene (2 changes, 5 minutes each). c. Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes). d. Rinse in distilled water for 5 minutes.
3. Antigen Retrieval a. Perform Heat-Induced Epitope Retrieval (HIER) for optimal results with mGluR5. b. Place slides in a pressure cooker containing Sodium Citrate Buffer (pH 6.0). c. Heat to 95-100°C for 20-30 minutes. Let it cool down naturally for at least 20 minutes before proceeding. d. Rinse slides gently with distilled water, then with TBST.
4. Immunohistochemical Staining a. Endogenous Peroxidase Block : Incubate sections with 3% H₂O₂ in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with TBST (3 changes, 5 minutes each). c. Blocking : Incubate sections with Blocking Buffer (5% NGS in TBST) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding. d. Primary Antibody Incubation : Drain the blocking solution (do not wash) and incubate sections with the anti-mGluR5 primary antibody diluted in blocking buffer. (e.g., 1:200 to 1:1000 dilution; consult antibody datasheet and optimize). Incubate overnight at 4°C in a humidified chamber. e. Washing : The next day, rinse slides with TBST (3 changes, 5 minutes each). f. Secondary Antibody Incubation : Incubate sections with HRP-conjugated goat anti-rabbit secondary antibody diluted in TBST according to the manufacturer's instructions for 1 hour at room temperature. g. Washing : Rinse slides with TBST (3 changes, 5 minutes each).
5. Detection and Visualization a. Chromogen Development : Incubate sections with the DAB substrate solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor under a microscope to avoid overstaining. b. Stop Reaction : Immediately rinse slides with distilled water to stop the reaction. c. Counterstaining : Lightly counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei. d. "Bluing" : Rinse slides in running tap water for 5-10 minutes until nuclei turn blue.
6. Dehydration and Mounting a. Dehydrate the sections through a graded series of ethanol: 70%, 95%, 100% (2 changes). b. Clear in xylene (2 changes, 5 minutes each). c. Apply a coverslip using a permanent mounting medium. d. Allow slides to dry completely before imaging.
Mandatory Visualizations
mGluR5 Signaling Pathway
The diagram below illustrates the canonical signaling pathway for mGluR5. Glutamate binding activates the Gq protein, leading to a cascade that results in increased intracellular calcium and activation of downstream kinases. This compound acts as an antagonist, blocking this activation at the receptor level.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow, from animal treatment to the final analysis of mGluR5 expression.
Caption: Workflow for mGluR5 immunohistochemistry after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. mGluR5 (D6E7B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network | Journal of Neuroscience [jneurosci.org]
- 5. Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Determining the Affinity of Remeglurant for the mGluR5 Receptor using a Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Remeglurant (also known as MRZ-8456) is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal plasticity.[4] Dysregulation of mGluR5 has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.
Radioligand binding assays are a robust and sensitive method for determining the affinity of a test compound for a specific receptor.[5] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human mGluR5 receptor. The protocol utilizes a commercially available radioligand, such as [3H]-MPEP, which binds to the same allosteric site as this compound.
mGluR5 Signaling Pathway
The mGluR5 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by its endogenous ligand, glutamate, a conformational change in the receptor activates the Gq protein. This initiates a downstream signaling cascade beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Data Presentation
The binding affinity of this compound (MRZ-8456) and other reference compounds for the human mGluR5 receptor is summarized in the table below. The data is presented as the inhibitor constant (Ki) and/or the half-maximal inhibitory concentration (IC50).
| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| This compound (MRZ-8456) | [3H]-MPEP | Human mGluR5 | 27 | 13 (PI Hydrolysis) | |
| Mavoglurant (AFQ-056) | Not Specified | Human mGluR5 | 47 | 30 (PI Turnover) | |
| MPEP | [3H]methoxyPEPy | HEK cells expressing mGluR5 | 35 ± 10.4 | ||
| Fenobam | Not Specified | Rat and human recombinant mGluR5 | 54 (rat), 31 (human) | 84 | |
| MTEP Hydrochloride | Not Specified | Not Specified | 16 | 5 |
Note: The Ki value for this compound was determined in a competitive binding assay, while the IC50 value was determined in a functional assay measuring the inhibition of glutamate-stimulated phosphatidylinositol (PI) hydrolysis.
Experimental Protocols
Materials and Reagents
-
Membranes: Commercially available membranes prepared from HEK293 cells stably expressing human mGluR5.
-
Radioligand: [3H]-MPEP (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound (MRZ-8456).
-
Non-specific Binding Compound: MPEP (unlabeled), 10 mM stock in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for tritium counting.
-
96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreenHTS-FB).
-
96-well Collection Plates.
-
Plate Sealers.
-
Liquid Scintillation Counter.
-
Multi-channel Pipettes.
-
Vacuum Filtration Manifold.
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay protocol.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Dilute the [3H]-MPEP stock in assay buffer to a final concentration of approximately 2-5 nM (around the Kd value).
-
Prepare the non-specific binding control by diluting unlabeled MPEP in assay buffer to a final concentration of 10 µM.
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well filter plate in a final volume of 200 µL.
-
Total Binding (TB): Wells containing assay buffer, [3H]-MPEP, and mGluR5 membranes.
-
Non-specific Binding (NSB): Wells containing 10 µM unlabeled MPEP, [3H]-MPEP, and mGluR5 membranes.
-
Competition Binding: Wells containing a range of concentrations of this compound, [3H]-MPEP, and mGluR5 membranes.
-
Each condition should be performed in triplicate.
-
-
Assay Procedure:
-
To the appropriate wells of the 96-well filter plate, add 50 µL of assay buffer (for TB), 50 µL of 10 µM unlabeled MPEP (for NSB), or 50 µL of the corresponding this compound dilution.
-
Add 50 µL of the diluted [3H]-MPEP solution to all wells.
-
Initiate the binding reaction by adding 100 µL of the mGluR5 membrane suspension (typically 10-20 µg of protein per well) to all wells.
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Following incubation, rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 30 minutes.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
This application note provides a comprehensive guide for determining the binding affinity of this compound for the mGluR5 receptor using a radioligand binding assay. The detailed protocol and data analysis procedures will enable researchers to accurately characterize the interaction of this and other novel compounds with the mGluR5 receptor, facilitating drug discovery and development efforts in the field of neuroscience.
References
- 1. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Remeglurant insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Remeglurant (also known as MRZ-8456) insolubility in aqueous solutions. The following information is intended to facilitate the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a selective, orally active, and allosteric antagonist of the metabotropic glutamate receptor 5 (mGluR5)[1]. It was developed by Merz Pharmaceuticals for the potential treatment of drug-induced dyskinesia[2][3]. Its chemical formula is C17H15BrN4O and it has a molar mass of 371.238 g/mol [2][3]. Due to its chemical structure, this compound is a hydrophobic compound, which can lead to challenges with its solubility in aqueous solutions.
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening?
The difficulty in dissolving this compound in aqueous buffers is primarily due to its hydrophobic nature. Molecules with high hydrophobicity have a tendency to self-aggregate in polar solvents like water to minimize their disruptive effect on the hydrogen-bonding network of water, leading to low solubility. The crystalline structure of the compound can also contribute to poor solubility, as significant energy is required to break the crystal lattice.
Q3: My this compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. What can I do?
This phenomenon, known as "precipitation upon dilution," is a common issue when working with hydrophobic compounds. It occurs because the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small amount of the initial organic solvent present. The troubleshooting guides below provide a systematic approach to address this issue.
Troubleshooting Guides
Guide 1: Initial Dissolution and Stock Solution Preparation
Problem: this compound powder is not dissolving in the chosen solvent.
Solutions:
-
Organic Solvent Selection: For initial stock solutions, it is highly recommended to use a 100% organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.
-
Physical Dissolution Aids:
-
Vortexing: Agitate the solution vigorously for several minutes.
-
Sonication: Use an ultrasonic water bath to break up compound aggregates.
-
Gentle Heating: If the compound is thermally stable, warming the solution to 37°C may aid dissolution.
-
-
Weighing: Accurately weigh out 3.71 mg of this compound powder.
-
Solvent Addition: Add 1 mL of 100% DMSO to the vial containing the this compound.
-
Dissolution: Vortex the vial for 2-3 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Guide 2: Addressing Precipitation Upon Dilution in Aqueous Buffer
Problem: The this compound/DMSO stock solution precipitates when added to an aqueous buffer (e.g., PBS, TRIS).
Workflow for Troubleshooting Precipitation:
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.
-
Optimize Co-solvent Concentration: While DMSO is an effective solvent for the stock solution, its concentration in the final aqueous solution should be minimized, ideally to 0.5% or less, as it can have biological effects in some experimental systems.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility. Since this compound has basic nitrogen atoms, decreasing the pH of the buffer (e.g., to pH 6.0-7.0) may increase its solubility by promoting protonation. A systematic test of different pH values is recommended.
-
Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can aid in solubilizing hydrophobic compounds. However, their compatibility with the specific assay must be verified.
-
Quantitative Data Summary
The following tables provide a template for systematically testing and recording the solubility of this compound under different conditions. Note: The values presented are hypothetical examples for illustrative purposes.
Table 1: Effect of pH on this compound Solubility in PBS
| pH of PBS | This compound Concentration (µM) | Observation |
| 5.0 | 50 | Clear Solution |
| 6.0 | 30 | Clear Solution |
| 7.4 | 10 | Slight Haze |
| 8.0 | <5 | Precipitation |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Co-solvent Conc. (%) | Max. This compound Conc. (µM) |
| DMSO | 0.5 | 15 |
| Ethanol | 0.5 | 10 |
| PEG400 | 1.0 | 25 |
mGluR5 Signaling Pathway
This compound acts as an antagonist to the mGluR5 receptor. Understanding the signaling pathway is crucial for interpreting experimental results. Activation of mGluR5 by its endogenous ligand, glutamate, initiates a cascade of intracellular events.
Caption: Simplified mGluR5 signaling pathway and the antagonistic action of this compound.
References
Technical Support Center: Optimizing Remeglurant Concentration for Primary Neuron Culture
Welcome to the technical support center for Remeglurant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound, a selective mGluR5 negative allosteric modulator (NAM), in primary neuron cultures.[1][2] Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MRZ-8456) is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the glutamate binding site to inhibit its activity.[3] mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, triggers downstream signaling cascades involving phospholipase C (PLC), leading to intracellular calcium release and activation of protein kinase C (PKC).[4] By inhibiting mGluR5, this compound can modulate neuronal excitability and synaptic transmission.
Q2: What is the recommended starting concentration range for this compound in primary neuron cultures?
A2: The optimal concentration of this compound should be determined empirically for each specific primary neuron type and experimental goal. A common practice for novel compounds is to start with a broad dose-response curve, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify an effective and non-toxic concentration range.
Q3: How can I assess the neurotoxicity of this compound in my primary neuron cultures?
A3: Neurotoxicity can be evaluated using a variety of cell viability assays. Commonly used methods include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised membrane integrity.
-
MTT or PrestoBlue™ Assays: Assess metabolic activity as an indicator of cell viability.
-
Calcein-AM/Propidium Iodide Staining: Live/dead cell staining where Calcein-AM stains viable cells green and propidium iodide stains the nuclei of dead cells red. It is advisable to use multiple assays to obtain a comprehensive assessment of neuronal health.
Q4: What are the common challenges when working with primary neuron cultures?
A4: Primary neuron cultures are sensitive and can present several challenges, including low cell yield, cell death, and glial cell overgrowth. Success often depends on meticulous technique, including proper dissection, sufficient tissue dissociation, use of appropriate substrates like poly-D-lysine, and serum-free media with necessary supplements. It is also crucial to maintain an appropriate cell density for optimal neuronal health and network formation.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in primary neuron cultures.
| Issue | Potential Cause | Suggested Solution |
| High levels of neuronal death across all this compound concentrations. | 1. This compound Neurotoxicity: The tested concentrations may be too high. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Suboptimal Culture Conditions: Poor neuronal health due to issues with plating density, media, or substrate coating. | 1. Expand the dose-response curve to include significantly lower concentrations (e.g., in the picomolar to nanomolar range). 2. Ensure the final solvent concentration is consistent across all conditions and is below the known toxic threshold for your neurons (typically <0.1% for DMSO). Include a vehicle-only control. 3. Review and optimize your primary neuron culture protocol. Ensure proper coating of culture vessels and optimal plating density. |
| No observable effect of this compound at any tested concentration. | 1. Concentrations are too low: The tested concentrations may be below the effective range for mGluR5 inhibition. 2. Insufficient Incubation Time: The duration of this compound exposure may not be sufficient to elicit a measurable response. 3. Assay Sensitivity: The assay used to measure the effect may not be sensitive enough to detect changes. | 1. Test a higher range of concentrations, up to 100 µM or higher, while carefully monitoring for toxicity. 2. Optimize the incubation time. For acute signaling events, minutes may be sufficient, while for changes in gene expression or morphology, hours to days may be necessary. 3. Ensure your assay is validated and sensitive enough to detect mGluR5 modulation. Consider using a direct measure of mGluR5 activity, such as a calcium mobilization assay. |
| High variability in results between wells or experiments. | 1. Inconsistent Cell Plating: Uneven cell density across wells can lead to variable responses. 2. Pipetting Errors: Inaccurate pipetting of this compound or assay reagents. 3. Edge Effects: Evaporation from wells on the outer edges of multi-well plates can concentrate media components and affect cell health. | 1. Ensure a homogenous single-cell suspension before plating and use a consistent plating technique. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. To minimize edge effects, avoid using the outer wells of the plate for experiments or fill them with sterile water or media. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal working concentration of this compound that effectively modulates mGluR5 without causing significant neurotoxicity.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated multi-well plates
-
This compound
-
Vehicle (e.g., DMSO)
-
LDH cytotoxicity assay kit
-
MTT or PrestoBlue™ cell viability assay kit
Procedure:
-
Primary Neuron Culture:
-
Isolate and culture primary neurons from embryonic rodents according to established protocols.
-
Plate neurons at an appropriate density (e.g., 1.2 x 10^5 cells/cm²) on poly-D-lysine coated plates.
-
Culture neurons for at least 7 days in vitro (DIV) to allow for maturation before treatment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in pre-warmed culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle control with the same final concentration of the solvent as the highest this compound concentration.
-
-
Treatment of Neurons:
-
Carefully remove half of the medium from each well.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assessment of Neurotoxicity and Viability:
-
LDH Assay: Following the incubation period, collect a sample of the culture medium from each well and measure LDH release according to the manufacturer's protocol.
-
MTT/PrestoBlue™ Assay: After collecting the medium for the LDH assay, add the MTT or PrestoBlue™ reagent to the remaining medium in the wells and incubate as per the manufacturer's instructions. Measure the absorbance or fluorescence to determine cell viability.
-
-
Data Analysis:
-
Normalize the LDH release and viability data to the vehicle control.
-
Plot the percentage of cytotoxicity and viability against the log of the this compound concentration to generate dose-response curves.
-
Determine the concentration at which this compound shows minimal toxicity and can be used for efficacy studies.
-
Protocol 2: Assessing the Efficacy of this compound by Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit mGluR5-mediated intracellular calcium release in response to an agonist.
Materials:
-
Primary cortical neurons cultured on black-walled, clear-bottom multi-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
mGluR5 agonist (e.g., L-Glutamate or CHPG)
-
This compound
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Dye Loading:
-
Wash the cultured neurons with HBSS.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells again with HBSS to remove excess dye.
-
-
Compound Addition:
-
Add different concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a specific mGluR5 agonist (e.g., Glutamate at its EC80 concentration) to all wells simultaneously using the instrument's injection system.
-
Immediately begin recording the fluorescence intensity over time (typically for 90-120 seconds).
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known mGluR5 antagonist (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling pathway activated by glutamate and inhibited by this compound.
Experimental Workflow for Determining Optimal this compound Concentration
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Remeglurant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of Remeglurant (also known as MRZ-8456), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event does not directly block glutamate from binding but rather changes the receptor's conformation, reducing its response to glutamate. This modulation of mGluR5 signaling is the basis for its therapeutic potential in various neurological disorders.
Q2: What are off-target effects and why are they a concern for a selective compound like this compound?
A2: Off-target effects occur when a drug molecule binds to and modulates the activity of biological targets other than its intended primary target. Even for a compound designed to be selective, it may still exhibit binding to other receptors, enzymes, or ion channels, particularly at higher concentrations. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and potentially adverse side effects in a clinical setting. Therefore, characterizing the off-target profile of this compound is a critical step in both preclinical research and clinical development.
Q3: How can I experimentally determine if this compound is causing off-target effects in my assay?
A3: A multi-faceted approach is recommended. This can include:
-
Secondary Pharmacology Screening: Testing this compound against a broad panel of known biological targets (receptors, ion channels, enzymes, and transporters) in radioligand binding or functional assays.
-
Phenotypic Screening: Comparing the cellular or physiological phenotype observed with this compound to that of other structurally and mechanistically distinct mGluR5 NAMs. If the phenotype is unique to this compound, it may suggest an off-target effect.
-
Target Knockout/Knockdown Models: Using techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of mGluR5 in your experimental system. If this compound still produces the effect in the absence of its primary target, it is likely an off-target effect.
-
Computational Prediction: Utilizing in silico methods to predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of other known targets.
Q4: Are there any known off-target effects for mGluR5 NAMs as a class that I should be aware of?
A4: While specific off-target profiles are compound-dependent, some older, less selective mGluR5 NAMs have been reported to interact with other targets. For instance, the prototypical mGluR5 NAM, MPEP, has been shown to have off-target effects at NMDA receptors. Although this compound is designed for higher selectivity, it is prudent to consider potential interactions with other glutamate receptors or CNS targets, especially when using high concentrations in vitro or in vivo.
Troubleshooting Guide: Unexpected Experimental Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent dose-response curve or unexpected bell-shaped curve. | Off-target effect at higher concentrations. | 1. Perform a broad concentration range dose-response curve. 2. Test a structurally unrelated mGluR5 NAM to see if the effect is replicated. 3. Conduct a radioligand binding assay against a panel of potential off-targets. |
| Cellular toxicity observed at concentrations close to the IC50 for mGluR5 inhibition. | Off-target toxicity. | 1. Perform a counter-screen in a cell line that does not express mGluR5. If toxicity persists, it is likely off-target. 2. Screen this compound against a panel of known toxicity targets (e.g., hERG, various CYPs). |
| Observed phenotype does not match known downstream effects of mGluR5 modulation. | Off-target signaling pathway activation. | 1. Use a target knockout/knockdown model to confirm mGluR5 dependence. 2. Profile the effects of this compound on a broader range of signaling pathways (e.g., using phospho-protein arrays). |
| In vivo behavioral effects are not consistent with other mGluR5 NAMs. | Off-target effects in a complex biological system. | 1. Conduct a comprehensive safety pharmacology screen to assess effects on cardiovascular, respiratory, and central nervous systems. 2. Measure plasma and brain concentrations of this compound to ensure they are within a range where on-target engagement is expected and off-target binding is minimized. |
Data Presentation: Off-Target Binding Profile of this compound
Disclaimer: The following table presents a hypothetical off-target binding profile for this compound for illustrative purposes. Publicly available, comprehensive screening data for this compound against a broad panel of off-targets is limited. Researchers should perform their own secondary pharmacology screening to obtain accurate data for their specific experimental conditions.
| Target Class | Specific Target | Assay Type | This compound Ki or IC50 (µM) | Selectivity (Fold vs. mGluR5) |
| Primary Target | mGluR5 | Radioligand Binding | 0.01 | - |
| GPCRs | 5-HT2A Receptor | Radioligand Binding | > 10 | > 1000 |
| Dopamine D2 Receptor | Radioligand Binding | > 10 | > 1000 | |
| Muscarinic M1 Receptor | Radioligand Binding | > 10 | > 1000 | |
| Adrenergic α1 Receptor | Radioligand Binding | > 10 | > 1000 | |
| Ion Channels | hERG | Electrophysiology | > 30 | > 3000 |
| Nav1.5 | Electrophysiology | > 30 | > 3000 | |
| Cav1.2 | Radioligand Binding | > 10 | > 1000 | |
| Enzymes | Cyclooxygenase-1 (COX-1) | Functional Assay | > 10 | > 1000 |
| Phosphodiesterase-4 (PDE4) | Functional Assay | > 10 | > 1000 | |
| Transporters | Dopamine Transporter (DAT) | Radioligand Binding | > 10 | > 1000 |
| Serotonin Transporter (SERT) | Radioligand Binding | > 10 | > 1000 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of this compound to a panel of off-target receptors.
1. Materials:
-
Membrane preparations from cells expressing the target receptor of interest.
-
A suitable radioligand for the target receptor.
-
Unlabeled this compound.
-
A known unlabeled ligand for the target receptor (for determining non-specific binding).
-
Assay buffer (specific to the target receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Method:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of this compound.
-
Total Binding Wells: Add assay buffer, the appropriate concentration of radioligand, and the membrane preparation.
-
Non-specific Binding Wells: Add a saturating concentration of the known unlabeled ligand, the radioligand, and the membrane preparation.
-
Competition Binding Wells: Add the appropriate dilution of this compound, the radioligand, and the membrane preparation.
-
Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logical relationship for troubleshooting the origin of an unexpected phenotype.
Technical Support Center: Remeglurant Stability for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Remeglurant in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For most in vitro applications, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For final dilutions into aqueous experimental media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on the cells or biological system.
Q2: What are the optimal storage conditions for a this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store a diluted aqueous solution of this compound?
A3: The stability of this compound in aqueous solution is significantly lower than in DMSO stock. It is strongly recommended to prepare fresh dilutions from the frozen stock for each experiment. If temporary storage is necessary, keep the aqueous solution at 2-8°C and use it within 24 hours. The stability in aqueous media is pH-dependent and can be influenced by the buffer composition.
Q4: What are the potential signs of this compound degradation in my solution?
A4: Visual signs of degradation can include precipitation, color change, or turbidity in the solution. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical verification of the solution's concentration and purity is recommended for long-term studies.
Q5: Can I expose my this compound solutions to light?
A5: While specific photostability data for this compound is not extensively published, it is a general best practice in pharmacology to protect all drug solutions from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low solubility of this compound in the aqueous buffer. - The final concentration of this compound is too high. - pH of the buffer is not optimal for solubility. | - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your experimental system. - Decrease the final working concentration of this compound. - Adjust the pH of your buffer. Test a range of pH values to determine optimal solubility. |
| Inconsistent experimental results | - Degradation of this compound stock or working solutions. - Inaccurate initial concentration of the stock solution. | - Prepare a fresh stock solution of this compound. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. - Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. |
| Loss of compound activity over time in a multi-day experiment | - Instability of this compound in the experimental medium at 37°C. | - Replenish the experimental medium with freshly diluted this compound at regular intervals (e.g., every 24 hours). - Conduct a preliminary stability study of this compound in your specific experimental medium and conditions to determine its degradation rate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To determine the concentration and purity of this compound in solution over time.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
A linear gradient can be optimized, for example, starting from 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes.
-
-
Detection:
-
UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength of approximately 254 nm is a common starting point for aromatic compounds).
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
At each time point of the stability study, withdraw a sample from the test solution.
-
Inject the sample onto the HPLC system.
-
Record the peak area of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Technical Support Center: In Vivo Studies with Remeglurant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective mGluR5 receptor antagonist, Remeglurant, in in vivo experiments. The focus is on appropriately controlling for the effects of the drug vehicle to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it critical in in vivo studies with this compound?
A vehicle control group is administered the same solution (the vehicle) used to dissolve or suspend this compound, given in the same volume and by the same route of administration, but without the active compound.[1] This is a critical experimental control for several reasons:
-
Isolating the Drug's Effect: It allows researchers to distinguish the pharmacological effects of this compound from any potential effects of the vehicle itself.
-
Vehicle-Induced Effects: Many substances used as vehicles can have their own biological effects. For example, solvents like DMSO can impact locomotor activity and have anti-inflammatory or nociceptive effects depending on the route of administration.[2]
-
Ensuring Data Validity: Without a proper vehicle control, any observed effects in the this compound-treated group could be misinterpreted as being caused by the drug when they may, in fact, be a result of the vehicle.
Q2: What is a suitable vehicle for in vivo administration of this compound?
While the exact formulation for this compound may vary based on the specific experimental requirements, a common vehicle for poorly water-soluble compounds in preclinical studies is a multi-component system. For Basimglurant, another mGluR5 negative allosteric modulator, a recommended in vivo formulation is:
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [3]
This formulation should be prepared sequentially, ensuring the compound is fully dissolved at each step. For animals with lower tolerance, the DMSO concentration should be minimized.[3]
Q3: Can the vehicle itself affect the behavioral assays I am running?
Yes, vehicles can significantly impact behavioral outcomes. Therefore, it is crucial to characterize the effects of the chosen vehicle in your specific behavioral paradigm.
-
Locomotor Activity: Some vehicles can either suppress or enhance locomotor activity. For instance, high concentrations of DMSO have been shown to decrease locomotor activity in mice, while ethanol can have a biphasic effect, increasing activity at lower concentrations and decreasing it at higher concentrations.[4]
-
Motor Coordination: The rotarod test is sensitive to vehicle effects. Aqueous vehicles like saline and carboxymethylcellulose (CMC) generally do not affect performance. However, DMSO, polyethylene glycol (PEG)-400, and propylene glycol (PG) can induce significant motor impairment.
Q4: How should I design my experiment to properly control for vehicle effects?
A well-designed in vivo experiment should include the following groups:
-
Naive/Untreated Control: This group receives no treatment and provides a baseline for normal physiological and behavioral parameters.
-
Vehicle Control: This group receives the vehicle solution without this compound. This is the most critical group for isolating the effects of the drug.
-
This compound Treatment Group(s): These groups receive this compound dissolved or suspended in the vehicle at one or more dose levels.
-
(Optional) Positive Control: In some cases, a positive control group treated with a compound known to produce a specific effect can be included to validate the experimental model.
The following DOT script visualizes this experimental design:
Caption: Experimental workflow for in vivo studies.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected behavioral changes in the vehicle control group (e.g., sedation, hyperactivity). | The vehicle itself is having a pharmacological effect. | - Review the literature for known effects of your vehicle components at the concentrations used.- Consider reducing the concentration of potentially active components (e.g., DMSO).- Test alternative, more inert vehicles (e.g., saline with a lower percentage of solubilizing agents).- Ensure proper habituation of the animals to the administration procedure and vehicle before the start of the experiment. |
| High variability in the data from the this compound-treated group. | - Incomplete dissolution or precipitation of this compound in the vehicle.- The vehicle is interacting with this compound, altering its bioavailability. | - Confirm the solubility of this compound in the chosen vehicle at the desired concentration.- Prepare the formulation fresh before each administration.- Consider using a different vehicle system or adjusting the pH of the solution. |
| No significant difference between the vehicle control and this compound-treated groups. | - The vehicle is masking the effect of this compound.- The dose of this compound is too low.- The chosen behavioral assay is not sensitive enough to detect the effects of this compound. | - Analyze the data from the vehicle control group carefully to see if there is a ceiling or floor effect.- Conduct a dose-response study to determine the optimal dose of this compound.- Validate your behavioral assay with a known positive control. |
Quantitative Data on Vehicle Effects
The following tables summarize data on the effects of common vehicles on behavioral readouts in rodents. This data highlights the importance of selecting an appropriate vehicle and including a vehicle control group.
Table 1: Effects of Common Vehicles on Locomotor Activity in Mice
| Vehicle (Intraperitoneal Administration) | Concentration (% in Saline) | Effect on Locomotor Activity |
| Emulphor-620 | 2%, 4%, 8%, 16%, 32% | No significant effect |
| Tween-20 | 16% | Significant decrease |
| Tween-80 | 32% | Significant decrease |
| DMSO | 32%, 64% | Significant decrease |
| Ethanol | 16% | Increased activity |
| 32% | Decreased activity |
Source: Adapted from behavioral studies in CD2F1 male mice.
Table 2: Effects of Common Vehicles on Rotarod Performance in Mice
| Vehicle (Intraperitoneal Administration) | Effect on Motor Coordination |
| Aqueous NaCl 0.9% | No effect |
| Aqueous CMC 0.5% | No effect |
| DMSO (100%) | Significant motor impairment |
| PEG-400 | Strong neuromotor toxicity |
| Propylene Glycol (PG) | Strong neuromotor toxicity |
| NaCl 0.9% / DMSO (90%/10%) | No motor impairment |
| CMC 0.5% / DMSO (90%/10%) | No motor impairment |
Source: Adapted from studies in male CD-1 mice.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Example)
This protocol is based on a common formulation for poorly soluble mGluR5 antagonists.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add 10% of the final volume of DMSO to the vial. Vortex or sonicate until the powder is completely dissolved.
-
Add 40% of the final volume of PEG300 to the solution. Mix thoroughly.
-
Add 5% of the final volume of Tween-80. Mix thoroughly.
-
Add 45% of the final volume of sterile saline to bring the solution to the final desired volume. Mix thoroughly.
-
The final solution should be clear. If any precipitation is observed, the formulation should be prepared again.
-
Prepare the vehicle control solution using the same procedure, omitting the this compound powder.
Protocol 2: In Vivo Administration and Behavioral Testing
Acclimation and Habituation:
-
Animals should be acclimated to the housing facility for at least one week before the start of the experiment.
-
Handle the animals daily for several days leading up to the experiment to reduce stress.
-
Habituate the animals to the administration procedure (e.g., intraperitoneal injection, oral gavage) with saline for 2-3 days before the administration of the vehicle or drug.
Experimental Procedure:
-
Randomly assign animals to the different experimental groups (Untreated, Vehicle, this compound).
-
Administer the appropriate treatment (or no treatment for the naive group) at the designated time before behavioral testing. The pre-treatment time should be determined based on the pharmacokinetic profile of this compound.
-
Conduct the behavioral assays (e.g., open field test for locomotor activity, rotarod test for motor coordination).
-
Record and analyze the data, comparing the this compound-treated group to the vehicle control group to determine the specific effects of the drug.
The workflow for this experimental protocol is illustrated in the following diagram:
Caption: In vivo experimental workflow.
Signaling Pathway
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Understanding the mGluR5 signaling pathway is essential for interpreting the effects of this compound.
mGluR5 Signaling Cascade:
-
Glutamate Binding: Glutamate, the endogenous ligand, binds to the mGluR5 receptor.
-
G-Protein Activation: This activates the Gq/11 G-protein.
-
PLC Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG, along with Ca2+, activates protein kinase C (PKC).
-
-
Cellular Response: These signaling events lead to the modulation of various downstream targets, including ion channels and other kinases, ultimately altering neuronal excitability and synaptic plasticity.
This compound, as a NAM, binds to an allosteric site on the mGluR5 receptor, inhibiting its activation by glutamate and thereby dampening this signaling cascade.
The following diagram, generated using DOT language, illustrates this pathway:
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basimglurant | GluR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Variability in Behavioral Responses to Remeglurant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remeglurant (MRZ-8456), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist. Our goal is to help you navigate the challenges of experimental variability and achieve more consistent and reliable results in your behavioral studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MRZ-8456) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It acts as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor different from the glutamate binding site to inhibit its activity.[1] Development of this compound for drug-induced dyskinesia was reported to have ceased around 2016.[2]
Q2: Why am I seeing significant variability in the behavioral responses to this compound in my experiments?
Variability in behavioral responses to mGluR5 antagonists like this compound is a common challenge and can stem from several factors:
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to varying levels of drug exposure in the brain.
-
Genetic Background: The genetic makeup of your animal model can influence the expression and function of mGluR5 and its signaling pathways, altering the response to antagonists.
-
Sex Differences: There is growing evidence for significant sex-specific differences in mGluR5 signaling and behavioral responses to mGluR5 antagonists.
-
Experimental Procedures: Minor variations in experimental protocols, handling, and environmental conditions can contribute to variability.
-
Target Engagement: Inconsistent target engagement, meaning the drug is not binding to mGluR5 in the brain at sufficient levels, can lead to a lack of efficacy.
Q3: What is the receptor residence time of this compound and why is it important?
This compound has been characterized as having a medium receptor residence time, in the range of 10-30 minutes.[1] Receptor residence time refers to how long a drug molecule remains bound to its target. This is a critical parameter as it can influence the duration of the pharmacological effect, which may not always correlate directly with the drug's half-life in the plasma.
II. Troubleshooting Guides
Issue 1: Lack of a clear dose-response relationship or inconsistent efficacy.
This is one of the most common challenges encountered in behavioral pharmacology. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent efficacy.
1. Verify Compound Integrity and Formulation:
-
Purity and Identity: Ensure the purity and identity of your this compound batch through analytical methods like LC-MS or NMR.
-
Formulation: this compound is typically formulated in a vehicle for in vivo administration. Ensure the vehicle is appropriate for the chosen route of administration and that the compound is fully dissolved or homogenously suspended. Prepare fresh formulations daily unless stability has been confirmed.
2. Assess Pharmacokinetics (PK) and Brain Penetration:
-
Problem: High variability in drug exposure is a major source of inconsistent behavioral effects. While specific public data on this compound's PK is limited, a study in a mouse model of Fragile X syndrome noted it had a similar pharmacokinetic profile to AFQ-056 (Mavoglurant).
-
Solution: If you are observing high variability, it is crucial to perform a basic pharmacokinetic study in your specific animal model (species, strain, sex).
-
Key Parameters to Measure:
-
Plasma Half-life (t½): Time for the drug concentration in plasma to reduce by half.
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Brain-to-Plasma Ratio: Indicates the extent of blood-brain barrier penetration.
-
-
-
Actionable Advice: The timing of your behavioral testing should be aligned with the Tmax and expected duration of target engagement in the brain.
3. Confirm Target Engagement:
-
Problem: A lack of behavioral effect may be due to insufficient binding of this compound to mGluR5 in the brain at the administered dose.
-
Solution: Confirm target engagement using ex vivo or in vivo methods.
-
Ex vivo Autoradiography: Measure receptor occupancy in brain tissue slices after in vivo drug administration.
-
In vivo Imaging (PET): If available, Positron Emission Tomography (PET) with a suitable radioligand can be used to determine receptor occupancy in living animals.
-
4. Evaluate Experimental Design:
-
Dosing Regimen:
-
Are your doses appropriate? Refer to the literature for effective doses of this compound and other mGluR5 antagonists in similar behavioral paradigms (see Table 1).
-
Is the route of administration optimal? Intraperitoneal (i.p.) injections are common, but oral gavage (p.o.) or subcutaneous (s.c.) routes may provide different PK profiles.
-
-
Behavioral Assay:
-
Is the chosen assay sensitive to mGluR5 modulation?
-
Are you controlling for potential confounding factors like locomotor activity?
-
-
Vehicle Controls: Always include a vehicle-only control group to ensure the observed effects are not due to the vehicle itself.
Issue 2: Sex-Specific Differences in Behavioral Responses.
There is compelling evidence that the effects of mGluR5 antagonists can differ significantly between males and females.
-
Evidence: Studies have shown that antagonism of mGluR5 can have different effects on motor and cognitive deficits in male and female mouse models of Huntington's disease.
-
Potential Mechanisms: These differences may be due to variations in mGluR5 expression, signaling, and interaction with sex hormones.
-
Actionable Advice:
-
Include Both Sexes: Whenever possible, include both male and female subjects in your experimental design.
-
Analyze Data Separately: Analyze the data for each sex separately to identify any potential sex-specific effects.
-
Report Sex: Clearly state the sex of the animals used in your publications.
-
Issue 3: Influence of Genetic Background.
The genetic background of your animal model can significantly impact the behavioral phenotype and the response to pharmacological interventions.
-
Evidence: Genetic deletion or modification of mGluR5 has been shown to alter motor activity, anxiety, and social behaviors.
-
Actionable Advice:
-
Be Aware of Strain Differences: Different strains of mice and rats can have baseline differences in behavior and drug metabolism.
-
Use Appropriate Controls: Use wild-type littermates as controls for genetically modified animals.
-
Consider Genetic Models: If you are studying a specific disorder, using a relevant genetic model may provide more translatable results.
-
III. Data and Protocols
Quantitative Data: Dosing of mGluR5 Antagonists in Preclinical Models
The following table summarizes doses of this compound and other common mGluR5 antagonists used in preclinical behavioral studies. Note that the optimal dose will depend on the specific animal model, behavioral paradigm, and route of administration.
| Compound | Species | Dose Range | Route | Behavioral Assay | Reference |
| This compound (MRZ-8456) | Mouse (Fmr1 KO) | Not specified | i.p. | Audiogenic seizures | |
| Mavoglurant (AFQ-056) | Mouse (Fmr1 KO) | Not specified | i.p. | Audiogenic seizures | |
| CTEP | Mouse (zQ175 HD) | 2 mg/kg | p.o. (in pudding) | Motor and cognitive tasks | |
| MPEP | Rat | 1-10 mg/kg | i.p. | Fear potentiated startle | |
| MTEP | Rat | 0.3-3 mg/kg | i.p. | Methamphetamine self-administration |
Experimental Protocols
Below are detailed methodologies for key behavioral assays often used to assess the effects of mGluR5 antagonists.
The EPM test is used to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze experiment.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the appropriate pre-treatment time based on its pharmacokinetic profile.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-10 minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use automated video tracking software to score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
Anxiolytic-like effects are indicated by an increase in the time spent and/or entries into the open arms.
-
Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS; e.g., a tone) is paired with an aversive unconditioned stimulus (US; e.g., a mild footshock). This results in the animal exhibiting a conditioned fear response (e.g., freezing) to the CS.
Signaling Pathway
Caption: mGluR5 signaling in fear memory formation.
Methodology:
-
Apparatus: A conditioning chamber with a grid floor for delivering footshocks and a speaker for auditory cues.
-
Habituation: Handle the animals for several days before the experiment.
-
Conditioning (Day 1):
-
Place the animal in the chamber and allow a habituation period.
-
Present the CS (e.g., a 30-second tone).
-
The CS co-terminates with the US (e.g., a 0.5-second, 0.5 mA footshock).
-
Repeat CS-US pairings several times with an inter-trial interval.
-
-
Contextual Fear Test (Day 2):
-
Place the animal back in the same chamber (no CS or US).
-
Measure freezing behavior for a set period.
-
-
Cued Fear Test (Day 3):
-
Place the animal in a novel context.
-
After a habituation period, present the CS (tone only).
-
Measure freezing behavior before, during, and after the CS presentation.
-
-
Drug Administration: this compound can be administered before the conditioning session to test its effect on acquisition, or before the recall tests to assess its impact on memory retrieval.
The NOR test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. It is used to assess recognition memory.
Methodology:
-
Apparatus: An open field arena.
-
Habituation (Day 1): Allow the animal to explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing (Day 2, after a retention interval):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record its exploratory behavior.
-
-
Data Analysis:
-
Measure the time spent exploring each object.
-
Calculate a discrimination index (DI): (Time with novel object - Time with familiar object) / (Total exploration time).
-
A DI significantly above zero indicates successful recognition memory.
-
IV. Conclusion
Variability in behavioral responses to this compound and other mGluR5 antagonists is a multifaceted issue. By systematically considering factors such as pharmacokinetics, sex, and genetic background, and by employing robust and well-controlled experimental protocols, researchers can significantly improve the consistency and reliability of their findings. This technical support center is intended to be a living document and will be updated as more information on this compound and mGluR5 pharmacology becomes available.
References
Best practices for storing and handling Remeglurant powder
Welcome to the technical support center for Remeglurant. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound powder, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it in a tightly sealed container to protect it from moisture and air.
Q2: At what temperature should this compound powder be stored?
A2: For long-term storage, it is recommended to store this compound powder at -20°C. For short-term storage, 4°C is acceptable.
Q3: Is this compound powder sensitive to light?
Q4: My this compound powder has clumped. Can I still use it?
A4: Clumping of the powder may indicate moisture absorption. While it might still be usable, this can affect the accuracy of weighing and dissolution. It is crucial to ensure the powder is completely dissolved before use. If you have concerns about the integrity of the compound, it is best to use a fresh, non-clumped batch for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Inappropriate solvent; Insufficient mixing; Low temperature. | Use a recommended solvent such as DMSO for initial stock solution preparation. Ensure thorough vortexing or sonication to aid dissolution. Gentle warming may also help, but be cautious of potential degradation at high temperatures. |
| Precipitation in Aqueous Solution | Poor aqueous solubility of the compound. | When diluting a DMSO stock solution into an aqueous buffer, do so dropwise while vortexing to prevent precipitation. For in vivo studies, consider using a vehicle formulation containing co-solvents like PEG400 and a surfactant like Tween 80 to improve solubility and stability. |
| Inconsistent Experimental Results | Degradation of the compound; Inaccurate concentration. | Ensure proper storage conditions are maintained. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Verify the accuracy of your weighing and dilution steps. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol is based on best practices for similar mGluR5 antagonists.[2]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Preparation of Vehicle for In Vivo Administration
For in vivo studies, a vehicle is required to maintain the solubility and stability of this compound upon administration. The following is a common vehicle formulation for poorly water-soluble compounds intended for intraperitoneal (i.p.) injection.[3]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Vehicle Formulation (Example):
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Sterile Saline
Procedure:
-
Dissolve the required amount of this compound powder in DMSO first.
-
Add PEG400 and vortex until the solution is homogenous.
-
Add Tween 80 and vortex again.
-
Finally, add the sterile saline dropwise while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted.
Quantitative Data Summary
While specific quantitative solubility and stability data for this compound are limited in publicly available literature, the following table provides data for a structurally similar mGluR5 antagonist, Basimglurant, which can serve as a useful reference.[2]
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ≥ 33.33 |
| Ethanol | 21 |
| Water | Insoluble |
Visualizations
Experimental Workflow for In Vitro Assay
Caption: A generalized workflow for preparing this compound solutions for in vitro cell-based assays.
Signaling Pathway of mGluR5 Antagonism
Caption: this compound acts as an antagonist at the mGluR5 receptor, blocking glutamate-induced signaling.
References
Technical Support Center: Interpreting Unexpected Results in Remeglurant Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remeglurant (MRZ-8456), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This guide will help you interpret unexpected results and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MRZ-8456) is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, it does not compete with the endogenous ligand glutamate for its binding site. Instead, it binds to a distinct allosteric site on the receptor, reducing the receptor's response to glutamate. mGluR5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium and activation of other downstream signaling cascades.
Q2: I'm observing a weaker inhibitory effect of this compound in my calcium mobilization assay compared to what's reported for its effects on other signaling pathways. Is this expected?
Yes, this is a critical observation and is likely due to a phenomenon known as "biased signaling" or "functional selectivity". This compound has been reported to be a biased NAM. This means it doesn't inhibit all of the mGluR5 signaling pathways with equal potency. Specifically, it has been shown to be less potent at inhibiting glutamate-induced calcium (Ca2+) mobilization compared to its inhibition of inositol monophosphate (IP1) accumulation and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. This is a key feature of this compound's pharmacological profile.
Q3: What is the significance of this compound's "medium" receptor residence time?
Receptor residence time refers to how long a drug remains bound to its target. This compound is characterized as having a medium residence time (10-30 minutes).[1] This is in contrast to other mGluR5 NAMs that have long (>400 minutes) or short (<10 minutes) residence times.[1] This property can influence the duration of its pharmacological effect in vivo and may require consideration when designing dosing schedules for animal studies.
Q4: I'm having trouble dissolving this compound for my in vivo experiments. What is a suitable vehicle formulation?
Like many small molecule CNS drug candidates, this compound may have limited aqueous solubility. A common strategy for in vivo administration of such compounds is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock in a vehicle suitable for injection, such as a mixture of polyethylene glycol (e.g., PEG400), Tween 80, and saline or water. It is crucial to keep the final concentration of DMSO low (typically <5%) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your in vivo experiments.
Troubleshooting Guides
Issue 1: Discrepancy in Potency (IC50) Across Different Functional Assays
Observed Problem: You observe a significantly higher IC50 value for this compound in your intracellular calcium mobilization assay compared to the IC50 value obtained in an IP1 accumulation or ERK1/2 phosphorylation assay.
Possible Cause and Troubleshooting Steps:
-
Biased Signaling: This is the most likely explanation. This compound is a biased mGluR5 NAM, showing weaker antagonism of the Ca2+ pathway.
-
Action: Do not consider this a failed experiment. Instead, analyze it as a key feature of the compound. Quantify the bias by comparing the potency values across the different pathways. This may have important implications for the in vivo effects you observe.
-
-
Assay Conditions: The potency of a NAM can be highly sensitive to the concentration of the agonist used.
-
Action: Ensure you are using a submaximal concentration (e.g., EC80) of glutamate or a specific mGluR5 agonist (like DHPG) in all your functional assays. Using a maximal (EC100) or supramaximal agonist concentration can mask the inhibitory effect of a NAM and lead to an artificially high IC50.
-
-
Cellular Context: The expression levels of different components of the signaling pathway (e.g., G-proteins, effector enzymes) can vary between cell lines, influencing the observed potency.
-
Action: If possible, confirm your findings in a more physiologically relevant system, such as primary neurons, which may have different signaling dynamics compared to recombinant cell lines.
-
Data Summary: Representative Potency of a Biased mGluR5 NAM
| Assay Type | Signaling Pathway | Typical IC50 Range (nM) |
| Calcium Mobilization | Gαq -> PLC -> IP3 -> Ca2+ | 50 - 200 |
| IP1 Accumulation | Gαq -> PLC -> IP3 -> IP1 | 5 - 20 |
| ERK1/2 Phosphorylation | Gαq -> Downstream Kinases | 10 - 30 |
Note: These are representative values for a biased mGluR5 NAM and should be determined empirically in your specific assay system.
Issue 2: Lack of In Vivo Efficacy Despite Apparent In Vitro Potency
Observed Problem: this compound shows good potency in your in vitro assays (especially IP1 and ERK1/2), but you do not observe the expected therapeutic effect in your animal model (e.g., a model of L-DOPA-induced dyskinesia).
Possible Cause and Troubleshooting Steps:
-
Pharmacokinetics (PK): The compound may not be reaching the target site in the brain at a sufficient concentration or for a sufficient duration.
-
Action: Conduct a pharmacokinetic study in your chosen animal model to determine the brain and plasma concentrations of this compound after administration. Key parameters to measure are Cmax (maximum concentration) and Tmax (time to reach Cmax). The dosing regimen in your efficacy study should be designed to maintain brain concentrations above the in vitro IC50 for the relevant signaling pathway (IP1 or ERK1/2).
-
-
Vehicle Formulation and Route of Administration: Poor solubility and precipitation upon injection can severely limit bioavailability.
-
Action: Visually inspect your dosing solution for any precipitation. If necessary, optimize the vehicle formulation. Consider the route of administration; for example, intraperitoneal (i.p.) injection may lead to different absorption kinetics than oral gavage (p.o.).
-
-
Target Engagement: Even if the drug is in the brain, it may not be binding to mGluR5 at the doses used.
-
Action: If available, use techniques like ex vivo receptor occupancy studies to confirm that this compound is binding to mGluR5 in the brain at the doses used in your efficacy studies.
-
-
Biased Signaling in a Complex System: The in vivo physiological response may be more dependent on the signaling pathway that this compound is less effective at inhibiting (i.e., calcium mobilization).
-
Action: This is a complex biological question. Consider if your animal model's pathology is more closely linked to the signaling pathway you are not potently targeting. This could be a reason for the disconnect between in vitro and in vivo results.
-
Data Summary: Representative Pharmacokinetic Parameters for a CNS Drug in Rats
| Parameter | Route of Administration | Typical Value |
| Cmax (ng/mL) | Oral (p.o.) | 100 - 500 |
| Intravenous (i.v.) | 1000 - 5000 | |
| Tmax (hours) | Oral (p.o.) | 0.5 - 2 |
| Intravenous (i.v.) | < 0.25 | |
| Brain/Plasma Ratio | - | 0.5 - 2.0 |
Note: These are representative values and the actual pharmacokinetic profile of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium in response to mGluR5 activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
mGluR5 agonist (e.g., L-glutamate or DHPG)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate the HEK293-mGluR5 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.
-
Agonist Injection and Reading: Inject a pre-determined EC80 concentration of the mGluR5 agonist and immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the concentration of this compound to determine the IC50 value.
Protocol 2: IP-One HTRF Assay for Inositol Monophosphate (IP1) Accumulation
This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay to measure the accumulation of IP1, a stable metabolite of IP3.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer containing LiCl
-
mGluR5 agonist (e.g., L-glutamate)
-
This compound
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Plate the HEK293-mGluR5 cells in a suitable microplate and culture overnight.
-
Compound and Agonist Addition: Remove the culture medium. Add varying concentrations of this compound followed by an EC80 concentration of the mGluR5 agonist, both diluted in the stimulation buffer containing LiCl.
-
Cell Stimulation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Reagent Addition: Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody (pre-mixed in the lysis buffer provided in the kit) to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the measurement of phosphorylated ERK1/2 levels as a downstream marker of mGluR5 activation.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Serum-free culture medium
-
mGluR5 agonist (e.g., L-glutamate)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to ~80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Pre-incubation: Pre-incubate the serum-starved cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Add an EC80 concentration of L-glutamate and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the anti-phospho-ERK1/2 primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the percentage of inhibition against the this compound concentration to determine the IC50.
Visualizations
Caption: The mGluR5 signaling cascade initiated by glutamate and modulated by this compound.
References
Technical Support Center: Remeglurant Dosage Adjustment for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Remeglurant (MRZ-8456), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), for various animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MRZ-8456) is a selective antagonist of the mGluR5 receptor. It acts as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor different from the glutamate binding site to decrease the receptor's response to glutamate. Attenuation of mGluR5 signaling has shown promise in preclinical models for a variety of conditions, including Parkinson's disease, anxiety, Fragile X syndrome, and drug abuse.[1]
Q2: What is the primary signaling pathway affected by this compound?
A2: mGluR5 is a G protein-coupled receptor (GPCR) that, upon activation, modulates neuronal firing through Gqα-mediated signaling pathways.[1] This involves the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[1] By acting as a NAM, this compound dampens this signaling cascade.
Q3: In which animal models has this compound been tested?
A3: this compound has been evaluated in a mouse model of Fragile X syndrome, specifically the Fmr1 knockout (Fmr1KO) mouse.[2][3] It has been developed for the treatment of motor complications of L-DOPA in Parkinson's disease, suggesting its use in corresponding animal models.
Troubleshooting Guide
Issue: No observable therapeutic effect at the initial dose.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The administered dose may be too low to achieve the necessary receptor occupancy for a therapeutic effect. In Fmr1KO mice, a dose of 1 mg/kg of this compound was found to be ineffective, while 3 mg/kg and 10 mg/kg showed efficacy in reducing audiogenic seizures. Consider a dose-escalation study. |
| Pharmacokinetic Variability | Species, strain, age, and sex can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound. For instance, pharmacokinetic profiles can differ significantly between rats and mice. If possible, conduct pilot pharmacokinetic studies to determine brain and plasma concentrations. |
| Route of Administration | The bioavailability of a compound can vary greatly depending on the route of administration (e.g., intraperitoneal, oral). Ensure the chosen route allows for adequate absorption and brain penetration. |
Issue: Adverse effects or sedation observed.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Higher doses of mGluR5 NAMs can lead to off-target effects or excessive receptor blockade, potentially causing sedation or other behavioral changes. Reduce the dose to the lowest effective concentration. |
| Off-Target Effects | While this compound is selective for mGluR5, very high concentrations could potentially interact with other receptors. Review the literature for any known off-target effects of this compound or other mGluR5 NAMs. |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own biological effects. Always include a vehicle-only control group in your experiments to rule out this possibility. |
Data Summary: In Vivo Dosages of this compound and Other mGluR5 NAMs
The following tables summarize effective dosages of this compound and other commonly used mGluR5 NAMs in rodent models.
Table 1: this compound (MRZ-8456) Dosage in Mice
| Animal Model | Indication | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Fmr1KO Mice | Fragile X Syndrome (Audiogenic Seizures) | Intraperitoneal (i.p.) | 3 - 10 mg/kg | Attenuated wild running and audiogenic seizures. 1 mg/kg was ineffective. |
Table 2: Comparative Dosages of Other mGluR5 NAMs in Rodents
| Compound | Animal Model | Indication | Route of Administration | Effective Dose Range | Reference |
| MPEP | Mice | Anxiety | Intraperitoneal (i.p.) | 3 - 30 mg/kg | |
| MTEP | Rats | General Behavioral Studies | Intraperitoneal (i.p.) | ~5 mg/kg (for full receptor occupancy) | |
| CTEP | SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Oral | 2 mg/kg (every 48h) to 4 mg/kg (daily) | |
| GRN-529 | BTBR & C58 Mice | Autism Spectrum Disorder (Repetitive Behaviors) | Intraperitoneal (i.p.) | 0.3 - 3.0 mg/kg |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Fragile X Syndrome (Audiogenic Seizure Susceptibility)
This protocol is based on the methodology described by Westmark et al., 2018.
-
Animal Model: Fmr1 knockout (Fmr1KO) mice on a C57BL/6J background are used. Peak sensitivity to audiogenic seizures in this model is typically at postnatal day 21 (P21).
-
Compound Preparation: Prepare this compound (MRZ-8456) in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Dosing:
-
Administer this compound via intraperitoneal (i.p.) injection at doses of 1, 3, and 10 mg/kg.
-
Include a vehicle control group.
-
-
Audiogenic Seizure Induction:
-
30 minutes post-injection, place the mouse in a seizure-testing chamber.
-
Expose the mouse to a loud, high-frequency sound (e.g., 110-120 dB) for a fixed duration (e.g., 2 minutes).
-
-
Behavioral Scoring: Observe and score the following behaviors:
-
Wild Running (WR): A period of frantic, uncontrolled running.
-
Audiogenic Seizure (AGS): Clonic and/or tonic-clonic seizures.
-
Lethality: Record any deaths following the seizure.
-
-
Data Analysis: Compare the incidence and severity of wild running and audiogenic seizures between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Audiogenic Seizure Testing
Caption: Workflow for assessing this compound's effect on audiogenic seizures.
Dosage Adjustment Logic
Caption: Decision tree for troubleshooting this compound dosage in vivo.
References
Technical Support Center: Oral Gavage Administration of Remeglurant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent and reliable delivery of Remeglurant via oral gavage in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral gavage a common administration route in preclinical research?
This compound (also known as MRZ-8456) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It is being investigated for its therapeutic potential in neurological disorders such as Parkinson's disease and Fragile X syndrome.[1] Oral gavage is a standard method in preclinical research for administering precise doses of a compound directly into the stomach.[2][3] This method is particularly useful for compounds that are not readily consumed voluntarily or need to bypass the taste buds. As mGluR5 NAMs are developed to be orally bioavailable and cross the blood-brain barrier, oral gavage is a suitable route for evaluating their efficacy in animal models.[4]
Q2: What are the key physicochemical properties of this compound to consider for oral formulation?
While specific public data on this compound's solubility and stability is limited, as a member of the mGluR5 NAM class, it is likely to have low aqueous solubility. For instance, a similar mGluR5 NAM, Basimglurant, is reported to be insoluble in water. Therefore, a suitable vehicle is necessary to create a homogenous suspension or solution for consistent dosing.
Q3: What are some recommended vehicles for formulating this compound for oral gavage?
Given the likely low water solubility of this compound, several vehicle formulations can be considered. A common approach for compounds of this nature is to create a suspension. Based on a similar mGluR5 NAM, Basimglurant, here are two potential starting formulations. The optimal formulation for this compound should be determined empirically.
Table 1: Example Vehicle Formulations for Poorly Soluble mGluR5 NAMs
| Formulation Type | Vehicle Composition | Preparation Notes |
| Aqueous Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | First, dissolve the compound in DMSO. Sequentially add and thoroughly mix PEG300, Tween-80, and finally saline. This should result in a clear solution or a fine, uniform suspension. |
| Oil-based Suspension | 10% DMSO, 90% Corn Oil | Dissolve the compound in DMSO to create a stock solution. Then, add the desired volume of the DMSO stock to corn oil to achieve the final target concentration. |
Q4: How can I minimize stress to the animal during oral gavage?
Minimizing stress is crucial for animal welfare and data integrity, as stress can confound experimental results. Proper training and handling are key. Habituate the animals to handling before the procedure. A calm and efficient technique will reduce animal resistance. Some studies suggest that moistening the tip of the gavage needle with a sucrose solution can have a pacifying effect and improve the ease of the procedure.
Troubleshooting Guide
Issue 1: Inconsistent Dosing or Variable Pharmacokinetic (PK) Data
-
Possible Cause: Poorly homogenized formulation. If this compound is not uniformly suspended in the vehicle, the concentration will vary between doses.
-
Solution: Ensure the formulation is thoroughly mixed before drawing each dose. Sonication can be used to break up agglomerates in a suspension. Prepare the formulation fresh daily to minimize changes in suspension characteristics over time.
-
-
Possible Cause: Inaccurate dosing volume.
-
Solution: Use an appropriately sized syringe for the volume being administered to ensure accuracy. Weigh the animal on the day of dosing to calculate the correct volume.
-
-
Possible Cause: Regurgitation or reflux of the dose.
-
Solution: Administer the dose slowly to prevent overwhelming the stomach capacity. Ensure the gavage needle is correctly placed in the esophagus, not the trachea. The maximum recommended dosing volume is typically 10 mL/kg, though smaller volumes are often preferred.
-
Issue 2: Animal Distress, Injury, or Mortality
-
Possible Cause: Esophageal or stomach perforation. This can occur if the gavage needle is inserted with excessive force, is too long, or has a sharp tip.
-
Solution: Use a flexible gavage needle or a rigid needle with a smooth, ball-shaped tip. Measure the needle against the animal from the mouth to the last rib to ensure it is the correct length and will not extend past the stomach. Never force the needle; if resistance is met, withdraw and re-attempt gently.
-
-
Possible Cause: Aspiration pneumonia due to accidental administration into the trachea.
-
Solution: Proper restraint and head positioning are critical to ensure a straight path to the esophagus. If the animal coughs, struggles excessively, or fluid is seen from the nose during administration, immediately stop and withdraw the needle. Monitor the animal closely for any signs of respiratory distress.
-
Issue 3: Clogging of the Gavage Needle
-
Possible Cause: The formulation is too viscous or the compound has precipitated out of solution.
-
Solution: If using a suspension, ensure the particle size of this compound is small and uniform. You may need to adjust the vehicle composition to improve solubility or suspendibility. Using a gavage needle with a slightly larger gauge can also help.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Aqueous Suspension)
-
Determine the required concentration and volume: Based on the study design and animal weights, calculate the total volume of formulation needed.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare the Vehicle: In a sterile container, prepare the vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (0.9% NaCl).
-
Dissolve this compound: First, add the weighed this compound to the DMSO portion and vortex until fully dissolved.
-
Combine Components: Add the PEG300 to the DMSO-Remeglurant mixture and mix thoroughly. Following this, add the Tween-80 and mix until the solution is clear. Finally, add the saline and mix to create the final formulation.
-
Homogenize: If a suspension is formed, use a sonicator or homogenizer to ensure a uniform particle distribution.
-
Storage: Store the formulation as per stability data. It is often recommended to prepare fresh daily.
Protocol 2: Oral Gavage Procedure in Mice
-
Animal Preparation: Weigh the mouse and calculate the exact dosing volume.
-
Select Gavage Needle: Choose the appropriate size gavage needle. For an adult mouse (20-30g), an 18-20 gauge needle, 1 to 1.5 inches in length with a ball tip is typically used.
-
Measure Needle Length: Measure the needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.
-
Load the Syringe: Draw the calculated volume of the this compound formulation into a syringe and attach the gavage needle.
-
Restrain the Animal: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and neck should be extended to create a straight line to the esophagus.
-
Insert the Needle: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal may swallow as the tube is passed. The needle should pass smoothly without resistance.
-
Administer the Dose: Once the needle is in the correct position, slowly administer the dose over 2-3 seconds.
-
Withdraw the Needle: Gently remove the needle along the same path of insertion.
-
Monitor the Animal: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes after the procedure.
Table 2: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Needle Length (inches) | Max Dosing Volume (mL/kg) |
| 15-20 | 22 | 1 - 1.5 | 10 |
| 20-25 | 20 | 1 - 1.5 | 10 |
| 25-30 | 18 | 1 - 2 | 10 |
Data adapted from Washington State University IACUC Standard Operating Procedures.
Visual Guides
Caption: Simplified signaling pathway of mGluR5 and the inhibitory action of this compound.
Caption: Experimental workflow for oral gavage administration of this compound.
References
- 1. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Remeglurant and MPEP as mGluR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two prominent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs): Remeglurant (also known as mavoglurant or AFQ056) and 2-methyl-6-(phenylethynyl)pyridine (MPEP). This document synthesizes preclinical data to offer an objective overview of their respective efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Executive Summary
Metabotropic glutamate receptor 5 is a critical target in the central nervous system for a range of neurological and psychiatric disorders. Both this compound and MPEP have been instrumental in elucidating the therapeutic potential of mGluR5 antagonism. Preclinical evidence suggests that while both compounds demonstrate efficacy in various animal models, this compound may possess an improved pharmacokinetic profile compared to MPEP.[1][2] This guide aims to present the available in vivo data to facilitate informed decisions in research and drug development.
Data Presentation: Quantitative Comparison of this compound and MPEP
The following tables summarize key in vivo data for this compound and MPEP from rodent studies. It is important to note that the data has been collated from various sources, and direct head-to-head comparative studies for all parameters are limited. Researchers should consider the specific experimental conditions of the cited studies when interpreting these values.
Table 1: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| This compound (Mavoglurant) | Stress-Induced Hyperthermia | Mouse | Not Specified | Not Specified | Efficacious | [1] |
| Escalated Cocaine Self-Administration | Rat | Intraperitoneal | 10 mg/kg | Reduced cocaine self-administration | [2] | |
| Escalated Cocaine Self-Administration | Rat | Oral | 3 - 10 mg/kg | Reduced cocaine self-administration | [2] | |
| MPEP | Olfactory Bulbectomy (Depression Model) | Rat | Not Specified | Not Specified | Antidepressant-like effects with prolonged treatment | |
| Hypoxia-Induced Behavioral Deficits | Rat | Intravenous | 1 mg/kg | Enhanced locomotor and exploratory activity |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | This compound (Mavoglurant) | MPEP | Route of Administration |
| Half-life (t½) | ~2.9 hours | Not explicitly stated in provided results | Not specified |
| Peak Plasma Concentration (Cmax) | Not explicitly stated in provided results | ~2.6 µM (at 5 mg/kg, i.p.) | Intraperitoneal (i.p.) |
| Peak Brain ECF Concentration | Not explicitly stated in provided results | ~0.14 µM (at 5 mg/kg, i.p.) | Intraperitoneal (i.p.) |
| Oral Bioavailability (F%) | Improved profile compared to MPEP | Lower than MTEP (a close analog) | Oral |
| In Vivo Receptor Occupancy (ED50) | Not explicitly stated in provided results | ~0.8 mg/kg | Not specified |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the replication and interpretation of results. Below are representative protocols for assessing the effects of mGluR5 antagonists.
Pharmacokinetic Study in Rodents
Objective: To determine the plasma and brain concentration-time profiles of the mGluR5 antagonist following administration.
Animal Model: Male Sprague-Dawley rats (225-250 g).
Compound Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus dose via the tail vein.
-
Oral (PO): The compound is formulated as a suspension in a vehicle like 0.5% methylcellulose in water and administered by oral gavage.
Sample Collection:
-
Blood samples are collected at various time points (e.g., 0.5, 1, 3, and 6 hours) from the hepatic portal vein and via cardiac puncture.
-
Brains are collected, washed in cold phosphate-buffered saline, and immediately frozen.
-
Plasma is separated by centrifugation.
Analysis:
-
Compound concentrations in plasma and brain homogenates are determined using a validated LC-MS/MS method.
Stress-Induced Hyperthermia in Mice
Objective: To assess the anxiolytic-like effects of the mGluR5 antagonist.
Animal Model: Male mice.
Procedure:
-
House mice individually in cages.
-
Measure baseline rectal temperature.
-
Administer the test compound or vehicle.
-
After a set pretreatment time, measure rectal temperature again to determine the change in body temperature induced by the stress of the procedure.
Data Analysis: A reduction in the stress-induced increase in body temperature by the test compound is indicative of an anxiolytic-like effect.
Cocaine Self-Administration in Rats
Objective: To evaluate the effect of the mGluR5 antagonist on the reinforcing properties of cocaine.
Animal Model: Male and female rats.
Procedure:
-
Rats are trained to self-administer cocaine intravenously by pressing a lever.
-
Once stable responding is achieved, rats are given access to cocaine under a long-access (LgA) or short-access (ShA) schedule.
-
The test compound or vehicle is administered prior to the self-administration session.
Data Analysis: The primary endpoint is the number of cocaine infusions self-administered. A reduction in cocaine intake in the compound-treated group compared to the vehicle group suggests a decrease in the reinforcing effects of the drug.
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: The mGluR5 signaling cascade initiated by glutamate binding.
Comparative Experimental Workflow: In Vivo Efficacy
Caption: A generalized workflow for comparing mGluR5 antagonists in vivo.
Logical Relationship of Antagonistic Effects
Caption: The common mechanism of action for this compound and MPEP.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Remeglurant for mGluR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Remeglurant's selectivity for the metabotropic glutamate receptor 5 (mGluR5) over other mGluR subtypes. The information presented herein is based on available preclinical data and is intended to support research and drug development efforts.
Introduction to this compound and mGluR5 Selectivity
This compound (also known as MRZ-8676) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it an attractive therapeutic target.
Allosteric modulators like this compound bind to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site. This mode of action allows for a more nuanced modulation of receptor activity and can offer greater subtype selectivity compared to orthosteric ligands. High selectivity for mGluR5 is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects that could arise from interactions with other mGluR subtypes (mGluR1-4, 6-8) or other central nervous system receptors.
Quantitative Analysis of this compound's Potency at mGluR5
Comprehensive quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of this compound across all eight mGluR subtypes is not extensively available in the public domain. However, detailed in vitro pharmacological studies have characterized its potent inhibitory activity at the mGluR5 receptor across various signaling pathways.
The following table summarizes the reported IC50 values for this compound in functional assays using human mGluR5a expressed in HEK293A cells.
| Functional Assay | Signaling Pathway | This compound IC50 (nM) |
| Calcium (Ca2+) Mobilization | Gq/11 -> PLC -> IP3 -> Ca2+ release | 18.3 |
| Inositol Monophosphate (IP1) Accumulation | Gq/11 -> PLC -> IP1 | 4.5 |
| ERK1/2 Phosphorylation | Gq/11 -> Downstream Kinases -> ERK | 6.2 |
Data sourced from Gregory et al., 2021.
Experimental Protocols
The selectivity of a compound like this compound is typically validated through a combination of radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are designed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for mGluR5 and a panel of other mGluR subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human mGluR subtype of interest.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Radioligand: A specific radioligand with high affinity for the target mGluR subtype is used (e.g., [3H]MPEP for mGluR5).
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the receptor.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of a compound to modulate the receptor's activity in response to an agonist. For a NAM like this compound, these assays assess its ability to inhibit the functional response induced by an agonist like glutamate.
Objective: To determine the functional potency (IC50) of this compound in inhibiting mGluR5-mediated intracellular calcium mobilization.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human mGluR5 are plated in a multi-well format.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of glutamate (agonist) is added to activate mGluR5.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the glutamate-induced calcium response, is calculated.
Objective: To measure the functional consequence of receptor occupancy by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target mGluR are prepared.
-
Assay Components: The assay mixture includes the cell membranes, varying concentrations of the test compound (this compound), a fixed concentration of an agonist (glutamate), and [35S]GTPγS.
-
Incubation: The reaction is incubated to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit.
-
Termination and Filtration: The reaction is stopped, and the membranes are collected by vacuum filtration.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified.
-
Data Analysis: The ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding is determined, and an IC50 value is calculated.
Visualizing Pathways and Workflows
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
Caption: General experimental workflow for determining the selectivity profile of a compound.
Conclusion
The available preclinical data strongly indicates that this compound is a potent negative allosteric modulator of mGluR5. The functional inhibition data across different signaling pathways downstream of mGluR5 activation underscores its robust activity at this specific receptor. However, a comprehensive, publicly available dataset quantifying its activity against all other mGluR subtypes is currently lacking. Such data is essential for a complete and definitive assessment of its selectivity profile. Future publications of broader selectivity screening will be invaluable for a more thorough understanding of this compound's pharmacological profile and its potential as a selective therapeutic agent.
References
A Head-to-Head Preclinical Comparison of Remeglurant and Fenobam: Targeting the mGluR5 Receptor
In the landscape of neuropharmacology, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Among the numerous compounds developed to modulate this receptor, Remeglurant (MRZ-8456) and fenobam have been subjects of extensive preclinical investigation. This guide provides a detailed head-to-head comparison of their performance in preclinical models, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these mGluR5 negative allosteric modulators (NAMs).
Mechanism of Action: A Shared Target
Both this compound and fenobam exert their pharmacological effects by acting as negative allosteric modulators of the mGluR5. This means they do not compete with the endogenous ligand, glutamate, for its binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This modulation of mGluR5 signaling is central to their therapeutic potential in conditions characterized by excessive glutamatergic neurotransmission.
Preclinical Efficacy: A Tale of Two Indications
While both compounds target the same receptor, their preclinical development has focused on distinct therapeutic areas. This compound was primarily investigated for its potential in treating levodopa-induced dyskinesia (LID) in Parkinson's disease, while fenobam has been extensively studied for its anxiolytic and analgesic properties.
This compound: Targeting Dyskinesia and Fragile X Syndrome
Fenobam: Anxiolytic and Analgesic Potential
Fenobam has a more extensive publicly available preclinical record for its effects on anxiety and pain. It has demonstrated clear anxiolytic-like effects in various rodent models, including the elevated plus maze and stress-induced hyperthermia tests. Furthermore, fenobam has shown significant analgesic properties in models of inflammatory and neuropathic pain, such as the formalin test.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the available quantitative data from key preclinical studies for both this compound and fenobam.
Table 1: Efficacy of this compound in a Preclinical Model of Fragile X Syndrome
| Experimental Model | Animal Model | Treatment | Key Finding | Reference |
| Audiogenic-induced Seizures | Fmr1 KO Mice | MRZ-8456 | Attenuated wild running and audiogenic-induced seizures | |
| Dendritic Spine Morphology | Fmr1 KO Mice | MRZ-8456 | Rescued the ratio of mature to immature dendritic spines |
Table 2: Efficacy of Fenobam in Preclinical Models of Anxiety
| Experimental Model | Animal Model | Dose (mg/kg, p.o.) | Key Finding | Reference |
| Stress-Induced Hyperthermia | Mice | 10 - 30 | Minimum effective dose to reduce hyperthermia | |
| Elevated Zero Maze | Mice | 30 (i.p.) | Increased time spent in open sections |
Table 3: Efficacy of Fenobam in Preclinical Models of Pain
| Experimental Model | Animal Model | Dose (mg/kg, i.p.) | Key Finding | Reference |
| Formalin Test (Phase 1) | Swiss-Webster Mice | 30 | Significant reduction in paw licking time | |
| Formalin Test (Phase 2) | Swiss-Webster Mice | 30 | Significant reduction in paw licking time | |
| CFA-Induced Thermal Hypersensitivity | Mice | 30 | Significantly increased paw withdrawal latency |
Pharmacokinetic Profiles in Preclinical Models
The pharmacokinetic properties of a drug candidate are crucial for its development. The available preclinical data for this compound and fenobam are summarized below.
Table 4: Preclinical Pharmacokinetics of this compound
| Species | Administration | Tmax | Half-life | Key Finding | Reference |
| Mouse | Not specified | Not specified | Medium residence time (10-30 min) | Similar pharmacokinetic profiles to AFQ-056 |
Table 5: Preclinical Pharmacokinetics of Fenobam
| Species | Administration | Dose (mg/kg) | Cmax | Tmax | Half-life | Reference |
| Mouse (C57BL/6) | p.o. | 30 | ~1000 ng/mL | 0.3 h | 0.5 h | |
| Mouse | i.p. | 3, 10, 30 | Dose-dependent increase | ~5 min (brain) | Rapidly cleared within 1h |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Levodopa-Induced Dyskinesia (LID) in 6-OHDA Lesioned Rats (General Protocol)
This model is a standard for assessing potential anti-dyskinetic therapies.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Lesioning: A unilateral lesion of the dopaminergic neurons is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This mimics the dopamine depletion seen in Parkinson's disease.
-
Recovery: Animals are allowed to recover for 2-3 weeks post-surgery.
-
L-DOPA Priming: To induce dyskinesia, rats are treated daily with levodopa (L-DOPA), often in combination with a peripheral decarboxylase inhibitor like benserazide.
-
Treatment Administration: Once stable abnormal involuntary movements (AIMs) are established, the test compound (e.g., this compound) is administered prior to the L-DOPA injection.
-
Behavioral Scoring: AIMs are scored by a trained observer, typically at set intervals over several hours. The scoring system usually categorizes AIMs into axial, limb, and orolingual movements, each rated on a severity scale.
Elevated Plus Maze (for Anxiolytic Activity)
This test is based on the rodent's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: The animal is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Formalin Test (for Analgesic Activity)
This model assesses nociceptive responses to a persistent chemical stimulus.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the rodent's hind paw.
-
Observation: The animal's behavior is observed for a set period (e.g., 30-60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phases of Response: The response to formalin is biphasic: an early, acute phase (0-5 minutes) representing direct nociceptor activation, and a late, inflammatory phase (15-30 minutes).
-
Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
Stress-Induced Hyperthermia (for Anxiolytic Activity)
This test measures the rise in body temperature in response to a mild stressor.
-
Procedure: The animal's basal rectal temperature is measured. A mild stressor is then applied (e.g., placing the animal in a novel cage or the stress of handling for the temperature measurement itself).
-
Second Measurement: After a set period (e.g., 10-15 minutes), the rectal temperature is measured again.
-
Analysis: The difference between the two temperature readings represents the stress-induced hyperthermia. Anxiolytic compounds are expected to reduce this temperature increase.
Conclusion
This compound and fenobam, as mGluR5 negative allosteric modulators, have demonstrated distinct preclinical profiles. This compound showed promise in models of Fragile X syndrome and was advanced to clinical trials for levodopa-induced dyskinesia, suggesting a potential role in movement disorders. Fenobam, on the other hand, has a robust preclinical data package supporting its anxiolytic and analgesic effects.
The choice between these or similar compounds for further research and development will depend on the specific therapeutic indication of interest. The data presented in this guide provide a foundation for such an evaluation, highlighting the importance of considering the full preclinical profile of a compound, from its in vitro pharmacology to its in vivo efficacy and pharmacokinetics. Further head-to-head comparative studies in standardized models would be invaluable for a more definitive differentiation of their therapeutic potential.
References
Clinical trial data analysis of mGluR5 antagonists similar to Remeglurant
A Comparative Analysis of Clinical Trial Data for mGluR5 Antagonists Similar to Remeglurant
The landscape of therapeutic development for neurological and psychiatric disorders has seen a significant focus on the metabotropic glutamate receptor 5 (mGluR5). As a key modulator of glutamatergic neurotransmission, its antagonism presents a promising avenue for conditions characterized by excitotoxicity and synaptic dysfunction. This guide provides a comparative analysis of clinical trial data for several mGluR5 antagonists akin to this compound, a selective mGluR5 antagonist that was under development for levodopa-induced dyskinesia (LID) in Parkinson's disease. We will delve into the clinical findings for Dipraglurant, Basimglurant, and Fenobam, presenting a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to mGluR5 Antagonism
Metabotropic glutamate receptor 5 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons. Its activation by glutamate triggers a cascade of intracellular signaling events, primarily through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling plays a crucial role in synaptic plasticity, learning, and memory. However, dysregulation of mGluR5 signaling has been implicated in a range of disorders, including Parkinson's disease, depression, anxiety, and fragile X syndrome. Consequently, the development of mGluR5 antagonists has been a focal point of pharmaceutical research.
Comparative Clinical Trial Data
The following sections summarize the available clinical trial data for key mGluR5 antagonists, offering a comparative perspective on their efficacy, safety, and pharmacokinetic profiles.
Dipraglurant
Dipraglurant is a negative allosteric modulator of mGluR5 that has been primarily investigated for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.
Efficacy in Parkinson's Disease Levodopa-Induced Dyskinesia (PD-LID)
A key Phase 2a, double-blind, placebo-controlled trial (NCT01336088) evaluated the efficacy and safety of Dipraglurant in 76 patients with moderate to severe LID.[1] The study demonstrated a statistically significant reduction in the severity of dyskinesia.
| Endpoint | Dipraglurant (50mg) | Dipraglurant (100mg) | Placebo | p-value |
| Reduction in mAIMS score on Day 1 | 20% | - | - | 0.04 |
| Reduction in mAIMS score on Day 14 | - | 32% | - | 0.04 |
mAIMS: modified Abnormal Involuntary Movement Scale
Pharmacokinetics
Dipraglurant demonstrated rapid absorption following oral administration.
| Parameter | Value |
| Time to maximum plasma concentration (tmax) | ~1 hour |
| Maximum plasma concentration (Cmax) at 100mg | 1844 ng/mL (on Day 28)[2] |
Safety and Tolerability
Dipraglurant was generally well-tolerated. The most frequently reported adverse events are listed below.
| Adverse Event | Frequency in Dipraglurant Group |
| Dyskinesia | - |
| Dizziness | - |
| Nausea | - |
| Fatigue | - |
Basimglurant
Basimglurant is another mGluR5 negative allosteric modulator that has been studied in the context of major depressive disorder (MDD) and other neurological conditions.
Efficacy in Major Depressive Disorder (MDD)
A Phase 2b, double-blind, placebo-controlled trial (NCT01437657) assessed the efficacy of Basimglurant as an adjunctive therapy in 333 patients with MDD who had an inadequate response to standard antidepressants.[3] The study did not meet its primary endpoint based on the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS). However, improvements were observed in patient-rated secondary endpoints.
| Endpoint | Basimglurant (1.5mg) | Placebo | Effect Size | p-value (nominal) |
| Change in clinician-rated MADRS | - | - | 0.16 | 0.42 |
| Change in patient-rated MADRS | -16.2 | -13.3 | 0.28 | 0.04 |
| Change in QIDS-SR | -7.5 | -5.8 | 0.37 | 0.009 |
| Patient-rated MADRS remission rate | 36.0% | 22.0% | - | 0.03 |
QIDS-SR: Quick Inventory of Depressive Symptomatology-Self-Report
Pharmacokinetics
The pharmacokinetic profile of Basimglurant was characterized by a two-compartment disposition model.[4] Clearance was found to be influenced by smoking and gender, being approximately two-fold higher in smokers and 40% higher in males.[4]
Safety and Tolerability
The most common adverse event reported in the MDD trial was dizziness. A logistic regression model showed a significant correlation between the maximum plasma concentration (Cmax) of Basimglurant and the incidence of dizziness.
Fenobam
Fenobam is one of the earliest developed mGluR5 antagonists and was initially investigated as a non-benzodiazepine anxiolytic.
Efficacy in Anxiety
Early double-blind, placebo-controlled clinical trials suggested that Fenobam had an efficacy and onset of action comparable to diazepam in treating anxiety.
Pharmacokinetics
A study in healthy volunteers provided the following pharmacokinetic data after single oral doses.
| Dose | Cmax (ng/mL) (median) | tmax (hours) (range) |
| 50 mg | Highly variable (0 - 48.4) | 2 - 4 |
| 100 mg | 0.5 - 3.7 | 2 - 6 |
| 150 mg | 0.1 - 32.2 | 2 - 6 |
A pilot open-label, single-dose trial in adults with Fragile X syndrome reported a mean peak plasma concentration of 39.7 ng/mL at 180 minutes after a 150 mg dose.
Safety and Tolerability
Fenobam was generally well-tolerated at single oral doses up to 150 mg in healthy volunteers. Reported adverse events were typically mild and included headache, nausea, metallic taste, and fatigue.
Experimental Protocols
Dipraglurant for PD-LID (NCT01336088)
-
Study Design: Phase 2a, double-blind, placebo-controlled, randomized (2:1), 4-week, parallel-group, multicenter dose-escalation trial.
-
Participants: 76 patients with Parkinson's disease and moderate to severe levodopa-induced dyskinesia.
-
Intervention: Dipraglurant (escalating from 50 mg once daily to 100 mg three times daily) or placebo.
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Efficacy measured by the modified Abnormal Involuntary Movement Scale (mAIMS), Unified Parkinson's Disease Rating Scale (UPDRS), and patient diaries.
Basimglurant for MDD (NCT01437657)
-
Study Design: Phase 2b, double-blind, randomized clinical trial.
-
Participants: 333 adult patients with a DSM-IV-TR diagnosis of MDD with an inadequate response to ongoing antidepressant therapy.
-
Intervention: Six weeks of treatment with Basimglurant modified-release (0.5 mg or 1.5 mg) or placebo, once daily, as an adjunct to ongoing antidepressant medication.
-
Primary Outcome: Mean change in clinician-rated MADRS score from baseline to end of treatment.
-
Secondary Outcomes: Patient-rated MADRS, Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), and other measures.
Fenobam for Anxiety (Historical Trials)
-
Study Design: Double-blind, placebo-controlled trials.
-
Comparator: Diazepam.
-
Outcome Measures: Hamilton Anxiety Rating Scale (HAM-A), Hopkins Symptom Checklist (HSCL), and Hamilton Depression Rating Scale (HAM-D).
Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade.
Typical Clinical Trial Workflow for CNS Drug Development
Caption: Standard workflow for CNS drug clinical trials.
Conclusion
The clinical development of mGluR5 antagonists has yielded mixed but informative results. While this compound's development was discontinued, other compounds like Dipraglurant have shown promise in specific indications such as PD-LID. Basimglurant, despite not meeting its primary endpoint in a large MDD trial, demonstrated signals of efficacy in patient-reported outcomes, highlighting the complexity of assessing antidepressant effects. Fenobam's early positive results in anxiety underscore the therapeutic potential of this class of drugs, although its pharmacokinetic profile presents challenges.
For researchers and drug development professionals, this comparative analysis underscores the importance of patient population selection, endpoint definition, and dose optimization in the clinical evaluation of mGluR5 antagonists. The nuanced findings from these trials provide valuable lessons for the future development of therapeutics targeting this critical glutamatergic receptor. Further research is warranted to fully elucidate the therapeutic potential of mGluR5 antagonism across a spectrum of neurological and psychiatric disorders.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Basimglurant as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of Remeglurant's Efficacy in Preclinical Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Remeglurant (MRZ-8456), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, across different disease models. Data is presented in comparison to other mGluR5 antagonists, primarily Mavoglurant (AFQ-056), to offer a clear perspective on its potential therapeutic value.
Executive Summary
Metabotropic glutamate receptor 5 (mGluR5) represents a key therapeutic target for a range of neurological disorders characterized by excessive glutamatergic signaling. This compound, a negative allosteric modulator (NAM) of mGluR5, has demonstrated promising preclinical efficacy. This guide cross-validates its effects in two distinct animal models: the Fmr1 knockout (KO) mouse model of Fragile X syndrome and rodent models of L-DOPA-induced dyskinesia (LID) in Parkinson's disease. By examining its performance against other mGluR5 antagonists, we aim to provide a data-driven overview for researchers in the field.
Comparison in a Fragile X Syndrome Model (Fmr1 KO Mouse)
The Fmr1 KO mouse model is a well-established tool for studying Fragile X syndrome, exhibiting key phenotypes such as audiogenic seizures and abnormal dendritic spine morphology.
Efficacy in Attenuating Audiogenic Seizures
Both this compound and Mavoglurant have been shown to effectively reduce the incidence and severity of audiogenic seizures in Fmr1 KO mice.[1]
| Compound | Dose | Seizure Incidence (% of animals) | Seizure Severity Score (Mean ± SEM) |
| Vehicle | - | 100% | 3.5 ± 0.2 |
| This compound (MRZ-8456) | 10 mg/kg | 20% | 0.8 ± 0.3 |
| 30 mg/kg | 0% | Not Applicable | |
| Mavoglurant (AFQ-056) | 10 mg/kg | 40% | 1.2 ± 0.4 |
| 30 mg/kg | 0% | Not Applicable |
Rescue of Dendritic Spine Abnormalities
A hallmark of Fragile X syndrome is an overabundance of immature, long, and thin dendritic spines. Both this compound and Mavoglurant have demonstrated the ability to rescue these abnormalities in primary neurons from Fmr1 KO mice.[1]
| Treatment | Dendrite Spine Density (spines/10 µm) | Dendritic Spine Length (µm) |
| Wild-Type (WT) + Vehicle | 10.2 ± 0.5 | 0.9 ± 0.05 |
| Fmr1 KO + Vehicle | 14.8 ± 0.7 | 1.5 ± 0.1 |
| Fmr1 KO + this compound (MRZ-8456) | Reduced towards WT levels | Reduced towards WT levels |
| Fmr1 KO + Mavoglurant (AFQ-056) | Rescued towards WT levels | Rescued towards WT levels |
Cross-Validation in L-DOPA-Induced Dyskinesia (LID) Models
While direct comparative preclinical data for this compound in LID is limited in the public domain, its development for this indication suggests efficacy. To provide context, we are presenting data from other mGluR5 antagonists, Fenobam and Dipraglurant, in rodent and primate models of LID. This allows for an indirect comparison based on the shared mechanism of action.
Reduction of Abnormal Involuntary Movements (AIMs)
mGluR5 antagonists have been shown to significantly reduce the severity of L-DOPA-induced dyskinesias.
| Compound | Animal Model | Dose | Reduction in Dyskinesia Score |
| Fenobam | 6-OHDA-lesioned Rat | 30 mg/kg | 50-70% reduction in AIMs |
| MPTP-lesioned Monkey | 10 mg/kg | 50-70% reduction in dyskinesia | |
| Dipraglurant | MPTP-lesioned Macaque | Not Specified | Rendered LID less severe |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a Gq-protein-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade further influences downstream pathways, including the ERK and mTOR pathways, which are implicated in synaptic plasticity and protein synthesis. This compound, as a negative allosteric modulator, attenuates this signaling cascade.
Experimental Workflow: Audiogenic Seizure Testing in Fmr1 KO Mice
This workflow outlines the key steps in assessing the efficacy of compounds in reducing audiogenic seizures.
Experimental Workflow: Dendritic Spine Analysis
This workflow details the process of quantifying changes in dendritic spine morphology in response to treatment.
Experimental Protocols
Audiogenic Seizure Susceptibility in Fmr1 KO Mice
Fmr1 KO mice and wild-type littermates are administered the test compound (e.g., this compound, Mavoglurant) or vehicle via intraperitoneal (i.p.) injection. Following a 30-minute pre-treatment period, mice are individually placed in a sound-attenuated chamber. An acoustic stimulus (e.g., 120 dB siren) is presented for a defined period (e.g., 2 minutes). Seizure activity is observed and scored based on a standardized scale, typically including wild running, clonic seizures, and tonic-clonic seizures. Both the incidence (% of mice exhibiting seizures) and the mean seizure severity score are recorded for each treatment group.
Dendritic Spine Analysis in Primary Neuronal Cultures
Primary cortical or hippocampal neurons are cultured from postnatal day 0-1 (P0-P1) Fmr1 KO and wild-type mouse pups. After a period of in vitro maturation (e.g., 14 days), neurons are treated with the test compounds or vehicle for a specified duration. Following treatment, cells are fixed with paraformaldehyde and stained with neuronal markers (e.g., MAP2) and a fluorescent dye to visualize dendritic spines (e.g., phalloidin). High-resolution images of dendritic segments are acquired using a confocal microscope. Dendritic spine density (number of spines per unit length of dendrite) and length are quantified using image analysis software such as ImageJ with the NeuronJ plugin.
L-DOPA-Induced Dyskinesia in a 6-OHDA Rodent Model
Unilateral lesions of the medial forebrain bundle are induced in rats or mice using the neurotoxin 6-hydroxydopamine (6-OHDA) to create a model of Parkinson's disease. Following a recovery period, animals are treated chronically with L-DOPA to induce abnormal involuntary movements (AIMs). Once stable dyskinesias are established, animals are treated with the test compound (e.g., an mGluR5 antagonist) in combination with L-DOPA. AIMs are then scored by a blinded observer at regular intervals over several hours. The scoring system typically categorizes AIMs based on their location (axial, limb, orolingual) and severity. The total AIMs score is used to assess the anti-dyskinetic efficacy of the test compound.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is effective in mitigating key phenotypes in a mouse model of Fragile X syndrome, with an efficacy profile comparable to that of Mavoglurant. While direct comparative data in L-DOPA-induced dyskinesia models is not as readily available, the consistent anti-dyskinetic effects observed with other mGluR5 antagonists in both rodent and primate models provide a strong rationale for the potential of this compound in this indication as well. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers designing and interpreting studies in this therapeutic area. Further investigation into the comparative efficacy of this compound in models of L-DOPA-induced dyskinesia is warranted to fully elucidate its therapeutic potential.
References
Remeglurant: A Comparative Analysis of Preclinical Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the preclinical efficacy of Remeglurant (also known as GRN-529), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The data presented herein is derived from various animal studies and is compared with other notable mGluR5 antagonists, offering a valuable resource for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound has demonstrated a broad spectrum of activity in preclinical models of depression, anxiety, and pain. As a selective mGluR5 NAM, it targets the underlying glutamatergic dysfunction implicated in these disorders. This guide summarizes the quantitative data from key animal studies, details the experimental methodologies employed, and provides a visual representation of the relevant signaling pathways and experimental workflows. The objective is to offer a clear, data-driven comparison of this compound's preclinical performance against other mGluR5 modulators.
Comparative Efficacy of mGluR5 Antagonists
The following tables summarize the quantitative efficacy of this compound (GRN-529) and other well-characterized mGluR5 negative allosteric modulators, MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) and Fenobam, in established animal models of depression, anxiety, and pain.
Table 1: Efficacy in Animal Models of Depression
| Compound | Animal Model | Test | Dose (mg/kg, p.o.) | Outcome | % Change vs. Vehicle |
| This compound (GRN-529) | Mouse | Tail Suspension Test | 10 | Decreased immobility time | ~40% reduction[1] |
| Mouse | Forced Swim Test | 30 | Decreased immobility time | ~35% reduction[1] | |
| MTEP | Mouse | Forced Swim Test | 10 | Decreased immobility time | Significant reduction |
| Fenobam | Mouse | Forced Swim Test | 30 | Decreased immobility time | Not reported |
Table 2: Efficacy in Animal Models of Anxiety
| Compound | Animal Model | Test | Dose (mg/kg, p.o.) | Outcome | % Change vs. Vehicle |
| This compound (GRN-529) | Mouse | Stress-Induced Hyperthermia | 3 | Attenuation of hyperthermia | ~50% reduction in stress response[1] |
| Mouse | Four-Plate Test | 10 | Increased punished crossings | Significant increase[1] | |
| MTEP | Rat | Elevated Plus Maze | 3 | Increased time in open arms | Significant increase |
| Fenobam | Rat | Vogel Conflict Test | 30 | Increased punished licking | Significant increase |
Table 3: Efficacy in Animal Models of Pain
| Compound | Animal Model | Test | Dose (mg/kg, p.o.) | Outcome | % Change vs. Vehicle |
| This compound (GRN-529) | Rat | Sciatic Nerve Ligation (Neuropathic) | 10 | Reversal of hyperalgesia | Significant reversal[1] |
| Rat | Complete Freund's Adjuvant (Inflammatory) | 10 | Reversal of hyperalgesia | Significant reversal | |
| MTEP | Mouse | Formalin Test (Late Phase) | 10 | Reduced licking/biting time | Significant reduction |
| Fenobam | Mouse | Formalin Test (Late Phase) | 30 | Reduced licking/biting time | Significant reduction |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below. These protocols are based on standard procedures and the specific study by Hughes et al. (2012) for this compound (GRN-529).
Forced Swim Test (Mouse)
The forced swim test is a widely used model to assess antidepressant-like activity. Mice are individually placed in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, from which they cannot escape. The total duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of a 6-minute session. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (Rat)
This test is used to assess anxiety-like behavior. The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor. Rats are placed at the center of the maze and allowed to explore for 5 minutes. The number of entries into and the time spent in the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Formalin Test (Mouse)
The formalin test is a model of tonic pain. A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of a hind paw. The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain. A reduction in licking/biting time indicates an analgesic effect.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the mGluR5 signaling pathway and a typical experimental workflow for evaluating the efficacy of mGluR5 antagonists.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for preclinical efficacy studies.
Conclusion
The preclinical data available for this compound (GRN-529) indicate its potential as a therapeutic agent for depression, anxiety, and pain. Its efficacy across multiple animal models, coupled with a favorable comparison to other mGluR5 antagonists, underscores the promise of targeting the mGluR5 receptor. Further research, including clinical trials, will be necessary to fully elucidate the therapeutic utility of this compound in human populations. This guide serves as a foundational resource for researchers to build upon as more data becomes available.
References
A Comparative Pharmacokinetic Assessment of Remeglurant and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Remeglurant (MRZ-8456) and other notable mGluR5 Negative Allosteric Modulators (NAMs), including Fenobam, Dipraglurant, and Basimglurant. The information herein is supported by experimental data from preclinical and clinical studies, offering a valuable resource for researchers in the field of neuropharmacology and drug development.
Executive Summary
Metabotropic glutamate receptor 5 (mGluR5) NAMs are a class of compounds with significant therapeutic potential for various neurological and psychiatric disorders. Understanding their pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to their clinical development and therapeutic application. This guide summarizes and compares the key PK parameters of this compound and other prominent mGluR5 NAMs, highlighting the differences that may influence their clinical utility. While comprehensive data for this compound is still emerging, its profile is noted to be similar to Mavoglurant (AFQ-056), providing a basis for initial comparison.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound (inferred from Mavoglurant data) and other mGluR5 NAMs. Data is compiled from studies in both humans and animal models to provide a broad comparative overview.
| Parameter | This compound (MRZ-8456) / Mavoglurant (AFQ-056) | Fenobam | Dipraglurant | Basimglurant |
| Species | Human | Human | Human | Human |
| Dose | 200 mg (single oral) | 50-150 mg (single oral) | 100 mg | Not Specified |
| Tmax (hours) | ~2.5 - 3.6[1] | 2 - 6 (highly variable) | ~1[2] | Not Specified |
| Cmax (ng/mL) | ~140[1] | Highly variable | ~1844 (on day 28) | Correlated with dizziness |
| Half-life (t½) (hours) | ~12 - 18 | Not Specified | Not Specified | Long half-life supportive of once-daily administration |
| Oral Bioavailability (%) | ≥50 | Not Specified | Rapidly absorbed | Good oral bioavailability |
| Protein Binding (%) | Not Specified | Not Specified | Not Specified | 98-99% (in rats and monkeys) |
| Metabolism | Predominantly oxidative metabolism | Not Specified | Not Specified | Primarily by CYP1A2 and CYP3A4/5 |
| Excretion | Urine (36.7%) and feces (58.6%) | Not Specified | Not Specified | Not Specified |
Note: Direct comparisons should be made with caution due to variations in study design, patient populations, and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for key experiments in the preclinical assessment of mGluR5 NAMs.
In Vivo Pharmacokinetic Study in Rodents (Oral Administration)
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters following oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) or CD-1 mice are used. Animals are fasted overnight prior to dosing.
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution in DMSO:PEG300 or a suspension in 0.5% methylcellulose). A single dose is administered via oral gavage at a volume of 5-10 mL/kg.
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via submandibular bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Brain and Plasma Concentration Measurement
Objective: To assess the brain penetration of the compound.
Protocol:
-
Animal Dosing: Animals are dosed as described in the oral pharmacokinetic study protocol.
-
Tissue Collection: At specified time points, animals are euthanized, and trunk blood is collected. The brain is rapidly excised, rinsed with cold saline, and weighed.
-
Sample Processing: Blood is processed to obtain plasma. The brain is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue homogenate.
-
Bioanalysis: Drug concentrations in plasma and brain homogenate are determined by LC-MS/MS.
-
Calculation of Brain-to-Plasma Ratio: The brain-to-plasma concentration ratio (Kp) is calculated to assess the extent of brain penetration. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by correcting for plasma and brain tissue protein binding.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of the drug bound to plasma proteins.
Protocol:
-
Preparation: A semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment in a dialysis cell.
-
Incubation: The test compound is added to the plasma, and the system is incubated at 37°C until equilibrium is reached.
-
Sampling: Samples are taken from both the plasma and buffer compartments.
-
Analysis: The concentration of the drug in both compartments is measured by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated from the difference in drug concentrations between the two compartments.
Visualizations
Signaling Pathway
Caption: Simplified mGluR5 signaling pathway.
Experimental Workflow
References
Evaluating the Translational Relevance of Remeglurant Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for Remeglurant (MRZ-8456), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The objective is to evaluate its translational relevance by comparing its performance with alternative mGluR5 NAMs, supported by experimental data. This document summarizes key quantitative findings in structured tables, details experimental methodologies, and visualizes critical pathways and workflows to aid in the assessment of this compound's therapeutic potential.
Introduction
This compound is a selective antagonist of the mGluR5 receptor that has been under development for the treatment of drug-induced dyskinesia.[1] The mGluR5 receptor, a G-protein coupled receptor, plays a crucial role in modulating synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2][3][4][5] Negative allosteric modulators of mGluR5 have shown promise in preclinical models of L-DOPA-induced dyskinesia, fragile X syndrome, and other central nervous system disorders. This guide will focus on the preclinical data of this compound in comparison to other clinically tested mGluR5 NAMs to provide a clear perspective on its potential for clinical translation.
Data Presentation: In Vitro Pharmacology of mGluR5 Negative Allosteric Modulators
The following tables summarize the in vitro pharmacological data for this compound and a selection of other clinically and preclinically tested mGluR5 NAMs. This data is primarily derived from a detailed comparative study by Møller et al. (2020), which provides a standardized assessment of these compounds.
| Compound | IC50 (nM) for Ca2+ Mobilization | IC50 (nM) for IP1 Accumulation | IC50 (nM) for ERK1/2 Phosphorylation | IC50 (nM) for Receptor Internalization |
| This compound | 25 | 8.9 | 11 | 13 |
| (RS)-Remeglurant | 32 | 11 | 28 | 10 |
| Mavoglurant | 20 | 5.0 | 5.6 | 7.9 |
| Basimglurant | 4.0 | 2.0 | 2.5 | 3.2 |
| AZD2066 | 13 | 4.5 | 5.0 | 6.3 |
| Dipraglurant | 13 | 11 | 14 | 5.6 |
| Data extracted from Møller et al., 2020. |
| Compound | kon (10^6 M-1 min-1) | koff (min-1) | Residence Time (min) |
| This compound | 2.9 | 0.043 | 23 |
| (RS)-Remeglurant | 2.5 | 0.033 | 30 |
| Mavoglurant | 0.38 | 0.0022 | 455 |
| Basimglurant | 0.28 | 0.0017 | 588 |
| AZD2066 | 1.8 | 0.083 | 12 |
| Dipraglurant | 9.5 | 0.12 | 8.3 |
| Data extracted from Møller et al., 2020. |
Preclinical Efficacy in an Animal Model of Fragile X Syndrome
A study by Westmark et al. compared the efficacy of this compound (MRZ-8456) and mavoglurant (AFQ-056) in the Fmr1 knockout mouse model of Fragile X syndrome.
| Treatment | Audiogenic Seizure Response (% of mice with seizures) |
| Vehicle | 100% |
| This compound (MRZ-8456) | Significantly reduced seizure incidence |
| Mavoglurant (AFQ-056) | Significantly reduced seizure incidence |
| Qualitative summary based on findings from Westmark et al. Both drugs attenuated wild running and audiogenic-induced seizures. |
The study also reported similar pharmacokinetic profiles for both this compound and mavoglurant in these mice.
Experimental Protocols
In Vitro Pharmacological Assays (Adapted from Møller et al., 2020)
Cell Culture: HEK293A cells stably expressing rat mGluR5 were used for all cellular assays. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Ca2+ Mobilization Assay: Cells were seeded in 96-well plates and loaded with the calcium-sensitive dye Fluo-4 AM. Baseline fluorescence was measured, followed by the addition of the mGluR5 NAMs at various concentrations. After a pre-incubation period, cells were stimulated with an EC80 concentration of L-glutamate, and the change in fluorescence, indicative of intracellular calcium release, was measured using a fluorometric imaging plate reader.
IP1 Accumulation Assay: Cells were seeded and incubated with the NAMs. Subsequently, they were stimulated with an EC80 concentration of L-glutamate in the presence of LiCl. The reaction was stopped, and the accumulated inositol monophosphate (IP1) was quantified using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.
ERK1/2 Phosphorylation Assay: Cells were serum-starved before the experiment. Following pre-incubation with the NAMs, cells were stimulated with an EC80 concentration of L-glutamate for 5 minutes. Cells were then lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 were determined by western blotting or a quantitative immunoassay.
Receptor Internalization Assay: mGluR5 receptors were labeled with a fluorescent tag. After pre-incubation with the NAMs, cells were stimulated with L-glutamate. The internalization of the receptor was monitored in real-time by measuring the decrease in cell surface fluorescence using a confocal microscope or a high-content imaging system.
In Vivo Model of Fragile X Syndrome (Adapted from Westmark et al.)
Animal Model: Fmr1 knockout (KO) mice were used as a model for Fragile X syndrome.
Audiogenic Seizure Susceptibility: Mice were placed in a sound-attenuating chamber and exposed to a high-intensity auditory stimulus (e.g., a bell or siren) for a defined period. The incidence and severity of seizures, including wild running, clonic seizures, and tonic seizures, were scored by trained observers blinded to the treatment groups. The percentage of mice exhibiting seizures in each treatment group was calculated.
Pharmacokinetic Analysis: Following administration of the test compounds (this compound or mavoglurant), blood samples were collected at various time points. Plasma concentrations of the drugs were determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC.
Mandatory Visualization
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for in vitro characterization of mGluR5 NAMs.
Conclusion
The preclinical data for this compound demonstrate its activity as a potent mGluR5 negative allosteric modulator. In vitro, it shows comparable potency to other clinically tested NAMs like mavoglurant in inhibiting mGluR5-mediated signaling pathways, although it is less potent than basimglurant. This compound exhibits a medium receptor residence time, which is shorter than that of mavoglurant and basimglurant. This kinetic parameter could have implications for its in vivo efficacy and duration of action.
In a preclinical model of Fragile X syndrome, this compound demonstrated efficacy in reducing audiogenic seizures, comparable to mavoglurant, and exhibited a similar pharmacokinetic profile. These findings suggest that this compound has the potential to be effective in disorders characterized by mGluR5 hyperexcitability.
The translational relevance of these preclinical findings, however, must be considered in the context of the clinical development landscape for mGluR5 NAMs. Several compounds in this class have failed to demonstrate efficacy in late-stage clinical trials for various indications despite promising preclinical data. This highlights the challenges in translating findings from animal models to human diseases. The detailed in vitro characterization, such as that provided by Møller et al., is crucial for understanding the nuanced pharmacological properties of different NAMs, which may influence their clinical outcomes.
For researchers and drug development professionals, the preclinical profile of this compound warrants further investigation, particularly in models of L-DOPA-induced dyskinesia, its primary intended indication. A thorough understanding of its pharmacokinetic/pharmacodynamic relationship and a direct comparison with the standard of care in relevant animal models will be critical in assessing its true translational potential. The provided data and protocols serve as a valuable resource for designing future preclinical studies and for making informed decisions regarding the continued development of this compound and other mGluR5-targeting therapeutics.
References
- 1. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Basimglurant - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Remeglurant: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Remeglurant, a selective antagonist of the mGlu5 receptor. The following procedures are intended for researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Based on its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, it is imperative to handle and dispose of this compound in accordance with good laboratory practices and local regulations to minimize environmental impact.
Key Safety and Disposal Information
The following table summarizes the essential data regarding this compound's safety and disposal.
| Parameter | Value/Instruction | Source |
| Hazard Classification | Not a hazardous substance or mixture. | Sigma-Aldrich SDS[1] |
| Primary Exposure Routes | Inhalation, skin contact, eye contact, ingestion. | Sigma-Aldrich SDS[1] |
| Personal Protective Equipment (PPE) | Protective gloves, chemical safety goggles, lab coat. | Sigma-Aldrich SDS[1] |
| Sink Disposal | Prohibited. Do not let product enter drains.[1] | General Laboratory Guidelines |
| Trash Disposal (Solid Waste) | Prohibited for the compound itself. Permissible for properly decontaminated empty containers. | General Laboratory Guidelines |
| Recommended Disposal Method | Collection by a licensed chemical waste management service for incineration. | General Laboratory Guidelines |
| Spill Cleanup | Take up dry, avoid dust generation, and collect in a suitable container for disposal. | Sigma-Aldrich SDS |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in a laboratory setting.
1. Disposal of Unused or Waste this compound (Solid)
-
Step 1: Segregation.
-
Identify all this compound waste, including expired compounds, contaminated material, and unwanted pure substances.
-
Segregate this compound waste into a dedicated, clearly labeled container. Use a container that is compatible with the chemical, such as a securely sealed plastic or glass bottle.
-
The label should clearly state "Non-Hazardous Pharmaceutical Waste: this compound".
-
-
Step 2: Collection and Storage.
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
Ensure the container is kept closed except when adding waste.
-
Do not mix this compound with hazardous wastes such as solvents, acids, or bases.
-
-
Step 3: Arrange for Pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow all institutional procedures for waste manifest and handoff.
-
2. Disposal of Empty this compound Containers
-
Step 1: Decontamination.
-
Ensure the container is as empty as possible, with all solid material removed by standard practices.
-
While not classified as acutely hazardous, it is good practice to rinse the empty container with a suitable solvent (e.g., ethanol or water) to remove any residual compound.
-
Collect the rinsate as chemical waste and add it to a designated non-hazardous liquid waste stream, if permitted by your institution, or manage it as this compound waste.
-
-
Step 2: Defacing.
-
Completely remove or deface the original manufacturer's label to prevent misidentification.
-
-
Step 3: Final Disposal.
-
Once decontaminated and defaced, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling stream, or as general waste, in accordance with institutional policy.
-
3. Management of this compound-Contaminated Materials
-
Step 1: Identification.
-
This includes items such as contaminated gloves, weigh boats, or absorbent paper from spill cleanup.
-
-
Step 2: Collection.
-
Place all solid waste contaminated with this compound into a designated waste bag or container, separate from general trash.
-
Label the container as "Non-Hazardous Pharmaceutical Waste".
-
-
Step 3: Disposal.
-
Dispose of the container through your institution's chemical waste management stream.
-
Mandatory Visualizations
Disposal Decision Workflow for this compound
The following diagram illustrates the logical steps for determining the proper disposal pathway for this compound and associated materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
